Rogaratinib
Description
This compound is a pan inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. This compound inhibits the activities of FGFRs, which may result in the inhibition of both tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. FGFRs are a family of receptor tyrosine kinases, which may be upregulated in various tumor cell types and may be involved in tumor cell differentiation and proliferation, tumor angiogenesis, and tumor cell survival.
Properties
IUPAC Name |
4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLRRJSKGXOYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443530-05-9 | |
| Record name | Rogaratinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443530059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rogaratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROGARATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BSN6N516 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rogaratinib in Urothelial Carcinoma: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of rogaratinib, a potent and selective pan-fibroblast growth factor receptor (FGFR) inhibitor, in the context of urothelial carcinoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data that define this compound's therapeutic rationale and clinical application.
Core Mechanism of Action: Targeting the Dysregulated FGFR Signaling Pathway
This compound is an orally administered small molecule inhibitor that demonstrates high selectivity and potency against FGFRs 1, 2, 3, and 4.[1][2][3] In urothelial carcinoma, aberrant FGFR signaling, often driven by FGFR gene amplifications, mutations, or translocations, is a key oncogenic driver.[4] These alterations lead to constitutive activation of the receptor, promoting downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis.[4]
This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, effectively blocking its phosphorylation and subsequent activation of downstream signaling pathways.[5] Preclinical studies have shown that this compound's inhibition of FGFR phosphorylation leads to the suppression of the MAPK/ERK pathway, a critical signaling cascade for cell proliferation.[1][2] This targeted inhibition of the FGFR pathway forms the basis of this compound's anti-tumor activity in urothelial carcinoma.
Preclinical Efficacy and Quantitative Data
In vitro and in vivo preclinical studies have established the potent anti-tumor activity of this compound in FGFR-driven cancer models, including those for urothelial carcinoma.
In Vitro Kinase Inhibition and Cell Proliferation
This compound has demonstrated potent inhibition of all four FGFR isoforms in biochemical assays. Furthermore, it has shown significant anti-proliferative effects in urothelial carcinoma cell lines with high FGFR expression.
| Assay Type | Target | IC50 Value | Reference |
| Radiometric Kinase Assay | FGFR1 | 1.8 nM | [1][5] |
| Radiometric Kinase Assay | FGFR2 | <1 nM | [1][5] |
| Radiometric Kinase Assay | FGFR3 | 9.2 nM | [1][5] |
| Radiometric Kinase Assay | FGFR4 | 1.2 nM | [1][5] |
| Cell Proliferation Assay | bFGF-stimulated HUVEC | 16 nM | [5] |
| Cell Proliferation Assay | VEGF-stimulated HUVEC | 453 nM | [5] |
In Vivo Tumor Growth Inhibition
This compound has shown significant in vivo efficacy in xenograft models of various cancers with FGFR overexpression, including urothelial carcinoma models. In a syngeneic mouse colon cancer model (C51) with high FGFR1 and FGFR2 mRNA expression, this compound demonstrated potent tumor growth inhibition. The maximally tolerated doses were determined to be 75 mg/kg once daily (QD) and 50 mg/kg twice daily (BID) in Balb/cJ mice.[1] In a DMS-114 lung cancer model with FGFR1 amplification, this compound at 50 mg/kg BID showed marked antitumor efficacy with a tumor volume T/C ratio of 0.34.[1]
Clinical Validation in Urothelial Carcinoma: The FORT-1 and FORT-2 Trials
The clinical development of this compound in urothelial carcinoma has been primarily driven by the FORT-1 and FORT-2 clinical trials. These studies have evaluated the efficacy and safety of this compound as a monotherapy and in combination with immunotherapy.
FORT-1: this compound vs. Chemotherapy
The FORT-1 trial was a Phase II/III study that compared this compound with standard chemotherapy in patients with locally advanced or metastatic urothelial carcinoma who had progressed on prior platinum-based chemotherapy and had tumors with FGFR1/3 mRNA overexpression.[6][7][8]
| Parameter | This compound (n=87) | Chemotherapy (n=88) | Reference |
| Objective Response Rate (ORR) | 20.7% | 19.3% | [6][8] |
| Median Overall Survival (OS) | 8.3 months | 9.8 months | [6][8] |
| ORR in patients with FGFR3 DNA alterations | 52.4% (n=21) | 26.7% (n=15) | [6][7][8] |
FORT-2: this compound in Combination with Atezolizumab
The FORT-2 trial was a Phase Ib study evaluating the safety and efficacy of this compound in combination with the PD-L1 inhibitor atezolizumab in cisplatin-ineligible patients with FGFR1/3 mRNA-overexpressing urothelial carcinoma.[9]
| Parameter | This compound 600 mg BID + Atezolizumab (RP2D) | Reference |
| Objective Response Rate (ORR) | 53.8% | [9] |
| Complete Response (CR) | 15% | [9] |
| Median Progression-Free Survival (PFS) | 6.1 months | [9] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and this compound Inhibition
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Patient Selection Workflow in Clinical Trials
Caption: Patient selection workflow for this compound clinical trials.
Experimental Protocols
Detailed experimental protocols for the key assays are crucial for the replication and validation of the reported findings. While the specific standard operating procedures of the manufacturer are proprietary, the following sections outline the general methodologies employed in the preclinical and clinical evaluation of this compound.
Radiometric Kinase Assay for FGFR Inhibition
This assay quantifies the ability of this compound to inhibit the enzymatic activity of FGFR isoforms.
-
Reaction Setup: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme is incubated in a kinase buffer containing a substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-33P]ATP.
-
Compound Addition: this compound is added at various concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of urothelial carcinoma cell lines.
-
Cell Seeding: Urothelial carcinoma cells (e.g., JMSU1, RT112) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence is measured, and the results are expressed as a percentage of the vehicle-treated control. GI50 (concentration for 50% growth inhibition) values are calculated.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Human urothelial carcinoma cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg BID). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment and control groups.
FGFR mRNA Expression Analysis (NanoString nCounter)
The NanoString nCounter platform provides a highly multiplexed method for quantifying mRNA expression levels.
-
RNA Isolation: Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.[10]
-
Hybridization: The extracted RNA is hybridized with a gene-specific CodeSet containing a pair of probes (capture and reporter) for each target gene (FGFR1, FGFR3, and housekeeping genes).[10]
-
Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a cartridge.
-
Digital Barcode Reading: The cartridge is transferred to the nCounter Digital Analyzer, which counts the individual fluorescent barcodes for each target molecule.
-
Data Analysis: The raw counts are normalized to housekeeping genes, and the expression levels of FGFR1 and FGFR3 are determined. A predefined cutoff is used to classify tumors as having high or low expression.
Conclusion
This compound is a potent and selective pan-FGFR inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials of urothelial carcinoma. Its mechanism of action is centered on the targeted inhibition of the dysregulated FGFR signaling pathway, a key oncogenic driver in a subset of urothelial carcinomas. The clinical development of this compound, guided by a biomarker-driven patient selection strategy based on FGFR mRNA overexpression, highlights the importance of precision medicine in the treatment of this disease. Further investigation into this compound, both as a monotherapy and in combination with other agents, is warranted to fully define its role in the management of urothelial carcinoma.
References
- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Complexity of FGFR signalling in metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 6. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/3 mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urologytimes.com [urologytimes.com]
- 10. Nanostring-Based Identification of the Gene Expression Profile in Trigger Finger Samples - PMC [pmc.ncbi.nlm.nih.gov]
Rogaratinib: A Selective Pan-FGFR Inhibitor for Oncogenic FGFR Signaling
Rogaratinib (BAY 1163877) is an orally administered, potent, and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] By targeting FGFR1, 2, 3, and 4, this compound has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers characterized by FGFR overexpression.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket within the kinase domain of FGFRs 1, 2, 3, and 4.[1][4] This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[3][5] The primary pathways inhibited by this compound include the RAS-MAPK (ERK1/2) and PI3K-AKT pathways.[1][6] Aberrant activation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in various malignancies, making it a key therapeutic target.[3][5]
References
- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
Rogaratinib: A Comprehensive Technical Guide to its Effects on FGFR Isoforms 1, 2, 3, and 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rogaratinib (BAY 1163877) is a potent and selective small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors. This compound was developed as a pan-FGFR inhibitor, targeting all four isoforms of the receptor: FGFR1, FGFR2, FGFR3, and FGFR4. This technical guide provides an in-depth overview of the biochemical and cellular effects of this compound on these four FGFR isoforms, including quantitative inhibitory data, detailed experimental methodologies, and a visualization of the targeted signaling pathway.
Quantitative Inhibitory Activity of this compound against FGFR Isoforms
This compound demonstrates potent inhibitory activity against all four FGFR isoforms in the low nanomolar range. The half-maximal inhibitory concentrations (IC50) from radiometric kinase assays are summarized in the table below.
| FGFR Isoform | IC50 (nM) |
| FGFR1 | 1.8[1][2] |
| FGFR2 | <1[1][2] |
| FGFR3 | 9.2[1][2] |
| FGFR4 | 1.2[1][2] |
Table 1: In vitro inhibitory activity of this compound against the four FGFR isoforms.
Mechanism of Action: Inhibition of the FGFR Signaling Pathway
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways. A primary pathway affected is the RAS-RAF-MEK-ERK (MAPK) cascade, which is crucial for cell proliferation and survival.[3]
Experimental Protocols
This section details the methodologies used to characterize the effects of this compound on FGFR kinases.
In Vitro Kinase Inhibition Assays
This assay quantifies the phosphorylation of a peptide substrate by the recombinant GST-fusion proteins of the cytoplasmic kinase domains of FGFR1, FGFR3, and FGFR4.
-
Materials:
-
Recombinant GST-fusion proteins of FGFR1, FGFR3, FGFR4 kinase domains (Proqinase).
-
Peptide substrate: Biotin-Ahx-AAEEEYFFLFAKKK-NH2.
-
ATP.
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled anti-phosphotyrosine antibody).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound serial dilutions.
-
384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the FGFR kinase, peptide substrate, and this compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Eu-labeled antibody and fluorescently labeled anti-phosphotyrosine antibody).
-
Incubate in the dark to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.
-
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Specific peptide or protein substrate for each kinase.
-
[γ-³³P]ATP.
-
Kinase reaction buffer.
-
This compound serial dilutions.
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
-
-
Procedure:
-
Set up the kinase reaction with the respective FGFR enzyme, substrate, and varying concentrations of this compound in the kinase buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Determine the IC50 values by analyzing the dose-response curves.
-
Cell-Based Assays
This assay assesses the effect of this compound on the growth of cancer cell lines with known FGFR alterations.
-
Materials:
-
FGFR-dependent cancer cell lines (e.g., NCI-H1581, DMS114 for FGFR1 amplification).
-
Complete cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
-
This technique is used to confirm the inhibition of FGFR autophosphorylation and the downstream ERK pathway in cellular contexts.
-
Materials:
-
FGFR-overexpressing cell lines (e.g., MDA-MB-453 for FGFR4).
-
Cell lysis buffer.
-
Primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, and total ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
-
-
Procedure:
-
Culture the cells and treat with various concentrations of this compound for a defined time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Models
These models evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Cancer cell lines known to be sensitive to this compound (e.g., DMS-114).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject the cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally at a specified dose and schedule.
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).
-
Experimental and Logical Workflows
Conclusion
This compound is a potent, selective, pan-FGFR inhibitor that effectively targets all four isoforms of the receptor. Its mechanism of action involves the direct inhibition of FGFR kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The comprehensive data presented in this guide, from biochemical assays to in vivo models, underscore the robust anti-tumor activity of this compound in FGFR-driven cancers. These findings provide a strong rationale for its continued investigation and development as a targeted therapy for patients with tumors harboring FGFR alterations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Rogaratinib (BAY 1163877): A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Rogaratinib (BAY 1163877) is a potent and selective, orally available, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Developed by Bayer AG, it has been investigated as a promising anti-cancer therapeutic for various solid tumors characterized by FGFR pathway alterations.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.
Introduction: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through FGFR gene amplification, mutations, or translocations, is a known driver in a variety of human cancers. This makes the FGFRs attractive targets for therapeutic intervention. This compound was developed as a highly selective inhibitor designed to target the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling and inhibiting tumor growth.[1][2]
Discovery of this compound (BAY 1163877)
The discovery of this compound was the result of a structure-based drug design and medicinal chemistry optimization program. The core chemical scaffold of this compound is a benzothiophenyl-pyrrolotriazine. The final molecule, 4-{[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1][4][5]triazin-7-yl]methyl}piperazin-2-one, was identified as a lead candidate with a favorable preclinical profile.[1]
Drug Discovery Workflow
The discovery process for this compound followed a logical progression from initial hit identification to lead optimization and preclinical evaluation.
Synthesis of this compound
The synthesis of this compound involves a convergent approach, with the key final step being a Suzuki-Miyaura cross-coupling reaction.[1] While detailed, step-by-step protocols for the entire synthesis are not publicly available, the general strategy involves the preparation of two key intermediates: a benzothiophene-2-yl-boronic acid derivative and a functionalized pyrrolo[2,1-f][1][4][5]triazine core.
Key Synthetic Intermediates and Final Coupling Step
The large-scale synthesis of this compound utilizes a palladium-catalyzed Suzuki-Miyaura coupling of a complex arylbromide with a benzothiophen-2-yl-boronic acid.[1]
The medicinal chemistry synthesis of the benzothiophene core starts from a substituted thiophenol, proceeds through an S-alkylation, and concludes with an intramolecular Friedel-Crafts type condensation to form the five-membered ring.[1] The pyrrolo[2,1-f][1][4][5]triazine core is also synthesized through a multi-step process.
Mechanism of Action and In Vitro Activity
This compound is an ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
FGFR Signaling Pathway Inhibition
In Vitro Kinase and Cell-Based Assays
The potency and selectivity of this compound have been characterized in a variety of in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | <1 |
| FGFR3 | 9.2 |
| FGFR4 | 1.2 |
| VEGFR2 | 120 |
Data sourced from Dana-Farber Cancer Institute.[4]
Table 2: In Vitro Cell Proliferation Inhibitory Activity of this compound
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) |
| H1581 | Lung Cancer | FGFR1 amplified | 36 - 244 |
| DMS114 | Lung Cancer | FGFR1 amplified | 36 - 244 |
Data sourced from MedChemExpress.
Preclinical Evaluation
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in various cell line- and patient-derived xenograft (PDX) models of cancers with FGFR alterations.[2] Efficacy has been observed in models of lung, breast, colon, and bladder cancer.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several preclinical species.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Terminal Half-life (h) |
| Rat | IV | 0.78 | 0.54 | - | - |
| Rat | PO | - | - | 46 | 4.5 |
| Dog | IV | 0.36 | 1.2 | - | - |
| Dog | PO | - | - | 35 | 3.8 |
Data sourced from Dana-Farber Cancer Institute.[4]
Clinical Development
This compound has been evaluated in several clinical trials for the treatment of various solid tumors. A Phase 1 dose-escalation study established a recommended Phase 2 dose (RP2D) of 800 mg twice daily.[4] Clinical activity has been observed in patients with urothelial carcinoma, head and neck squamous cell carcinoma, and non-small cell lung cancer, particularly in tumors with high FGFR mRNA expression.[3][5][6]
Experimental Protocols
Radiometric Kinase Assay (General Protocol)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human FGFR1), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a suitable kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate, 10 mM MnCl2).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay (General Protocol)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percent viability relative to untreated control cells and determine the GI50 value.
Patient-Derived Xenograft (PDX) Model (General Protocol)
-
Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into an immunocompromised mouse (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Passaging: When the tumor reaches a certain size, excise it and passage it into new recipient mice for cohort expansion.
-
Treatment: Once the tumors in the experimental cohort reach a specified volume, randomize the mice into treatment and control groups. Administer this compound (or vehicle control) orally at the desired dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., phosphorylation of FGFR and downstream effectors) and other biomarkers.
Conclusion
This compound (BAY 1163877) is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in FGFR-driven cancers. This technical guide provides a summary of the key data and experimental methodologies related to its discovery and development, serving as a valuable resource for researchers in the field of oncology and drug discovery. The continued investigation of this compound and other FGFR inhibitors holds promise for providing new therapeutic options for patients with cancers harboring FGFR alterations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor (FGFR) inhibitor this compound in patients with advanced pretreated squamous-cell non-small cell lung cancer over-expressing FGFR mRNA: The SAKK 19/18 phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/3 mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
Rogaratinib: A Technical Guide to its Role in the Inhibition of Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rogaratinib (BAY 1163877) is a potent and highly selective, orally available, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Deregulated FGFR signaling is a key driver in various cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action in inhibiting tumor angiogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Tumor Angiogenesis and the Role of FGFR Signaling
Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[6] Tumors require a dedicated blood supply to obtain necessary oxygen and nutrients.[6] The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a significant contributor to this process.[3][4][5] FGFs, when bound to their receptors (FGFRs) on the surface of endothelial cells, trigger a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation into new blood vessels.[4][7]
This compound's Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs 1-4, effectively blocking their activation and downstream signaling.[8] This inhibition occurs in both tumor cells, where it impedes cancer cell proliferation, and in endothelial cells within the tumor microenvironment, where it exerts its anti-angiogenic effects.[1] By inhibiting FGFRs on endothelial cells, this compound directly counteracts the pro-angiogenic signals from FGFs, such as FGF2, which are often abundant in the tumor microenvironment.[1]
Quantitative Data on this compound's Inhibitory Activity
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory concentrations (IC50) and binding affinities (Kd).
Table 1: this compound Kinase Inhibition and Binding Affinity
| Target | Assay Type | Value (nM) |
| FGFR1 | Radiometric Kinase Assay (IC50) | 1.8[1] |
| FGFR2 | Radiometric Kinase Assay (IC50) | <1[1] |
| FGFR3 | Radiometric Kinase Assay (IC50) | 9.2[1] |
| FGFR4 | Radiometric Kinase Assay (IC50) | 1.2[1] |
| FGFR1 | Binding Affinity (Kd) | 1.6[1] |
| FGFR2 | Binding Affinity (Kd) | 5.0[1] |
| FGFR3 | Binding Affinity (Kd) | 7.8[1] |
| FGFR4 | Binding Affinity (Kd) | 7.6[1] |
| VEGFR2 | Kinase Inhibition (IC50) | 120[8] |
Table 2: this compound Inhibition of Endothelial Cell Proliferation
| Cell Type | Stimulant | Assay | IC50 (nM) |
| HUVEC | FGF2 | Cell Proliferation | 16[1][8] |
| HUVEC | VEGF-A | Cell Proliferation | 453[1][8] |
HUVEC: Human Umbilical Vein Endothelial Cells
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition by this compound
The binding of FGF to its receptor, FGFR, leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling pathways, primarily the RAS-MAPK/ERK and PI3K-AKT pathways, which in turn promote gene expression leading to cell proliferation, survival, and angiogenesis.[4][7] this compound, by blocking the ATP-binding pocket of FGFR, prevents this initial phosphorylation and subsequent signal transduction.
Experimental Workflow for In Vitro Angiogenesis Assay
A common method to assess the anti-angiogenic properties of a compound in vitro is the endothelial cell tube formation assay. This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Experimental Protocols
HUVEC Proliferation Assay
This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with pro-angiogenic factors.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Minimal medium (serum-free or low-serum)
-
Recombinant human FGF2 and VEGF-A
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[1]
-
Luminometer
Protocol:
-
Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight in standard endothelial cell growth medium.[9]
-
The following day, aspirate the growth medium and replace it with minimal medium.
-
Starve the cells for 4-6 hours.
-
Prepare serial dilutions of this compound in minimal medium.
-
Add the this compound dilutions to the wells, followed by the addition of either FGF2 (e.g., 5 ng/mL) or VEGF-A (e.g., 20 ng/mL) to stimulate proliferation.[10] Include appropriate vehicle controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
After incubation, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition of proliferation against the log concentration of this compound.
Endothelial Cell Tube Formation Assay
This assay provides a qualitative and quantitative assessment of in vitro angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
Reduced growth factor Basement Membrane Extract (BME), such as Matrigel
-
96-well plate
-
This compound
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Thaw the BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate on ice.
-
Pipette 50 µL of the liquid BME into each well, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in Endothelial Cell Basal Medium at a concentration of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension.
-
Gently add 100 µL of the HUVEC/rogaratinib suspension to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using an inverted microscope.
-
For quantification, images of the tube network can be captured. The total tube length, number of branch points, and number of enclosed loops can be quantified using image analysis software.
In Vivo Inhibition of Tumor Angiogenesis
In vivo studies using xenograft models are crucial for confirming the anti-angiogenic effects of this compound. In these models, human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth and tumor vascularization is assessed.[1]
A key method for evaluating in vivo angiogenesis is the analysis of microvessel density (MVD) in tumor sections.[11][12] This involves immunohistochemical staining of tumor tissue for endothelial cell markers, such as CD31 or CD34.[11][12] The number of stained microvessels is then counted in areas of high vascularization ("hotspots") to provide a quantitative measure of angiogenesis.[13] Studies with FGFR inhibitors have demonstrated a reduction in MVD in treated tumors, correlating with their anti-angiogenic activity.
Conclusion
This compound demonstrates a clear role in the inhibition of tumor angiogenesis through its potent and selective blockade of the FGFR signaling pathway in endothelial cells. This is supported by quantitative in vitro data showing inhibition of FGF2-stimulated endothelial cell proliferation at nanomolar concentrations. The anti-angiogenic mechanism of this compound, combined with its direct anti-proliferative effects on FGFR-dependent tumor cells, makes it a promising therapeutic agent in cancers with aberrant FGFR signaling. Further investigation using detailed in vitro and in vivo angiogenesis models will continue to elucidate the full potential of this compound in this context.
References
- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis Assays [sigmaaldrich.com]
- 7. The Role of Fibroblast Growth Factors in Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Microvessel Density Gene Signature and Its Application in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Rogaratinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of Rogaratinib (BAY 1163877), a potent and selective pan-fibroblast growth factor receptor (FGFR) inhibitor. By summarizing key data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a critical resource for professionals engaged in oncology research and drug development.
Mechanism of Action
This compound is an orally available, ATP-competitive small molecule inhibitor that potently and selectively targets the kinase domains of FGFR isoforms 1, 2, 3, and 4.[1][2] Aberrant activation of the FGF/FGFR signaling axis is a known driver in various malignancies, promoting cellular proliferation, survival, migration, and angiogenesis.[3][4] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFRs, which inhibits receptor autophosphorylation and subsequent activation of downstream signaling cascades.[2] The primary pathway inhibited is the RAS/RAF/MEK/ERK (MAPK) pathway, a critical regulator of cell proliferation.[3][5][6] The PI3K/AKT pathway is also a downstream target.[2][4] This targeted inhibition leads to reduced proliferation and anti-tumor activity in preclinical cancer models characterized by FGFR overexpression.[5][6]
In Vivo Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several preclinical species and in human clinical trials. The compound demonstrates oral bioavailability and a half-life that supports twice-daily dosing regimens.
Preclinical Pharmacokinetics
Studies in rats and dogs have characterized the intravenous and oral pharmacokinetic parameters of this compound.[1]
| Parameter | Rat | Dog | Citation |
| Intravenous (IV) Administration | |||
| Blood Clearance | 0.78 L/hr/kg | 0.36 L/h/kg | [1] |
| Volume of Distribution (Vss) | 0.54 L/kg | 1.2 L/kg | [1] |
| Oral (PO) Administration | |||
| Dose-Normalized AUC | 0.96 kg/h/L | 1.2 kg/h/L | [1] |
| Oral Bioavailability | 46% | 35% | [1] |
| Terminal Half-life (t½) | 4.5 h | 3.8 h | [1] |
Clinical Pharmacokinetics
In a first-in-human Phase 1 trial (NCT01976741), this compound was absorbed rapidly following oral administration.[1]
| Parameter | Human | Citation |
| Dosing Regimen | Up to 800 mg BID (Recommended Phase 2 Dose) | [1] |
| Average Plasma Half-life (t½) | 12.7 h | [1] |
In Vivo Pharmacodynamics
The in vivo pharmacodynamic effects of this compound have been demonstrated through the inhibition of target phosphorylation and significant anti-tumor efficacy in various xenograft models. A clear relationship between drug exposure, target modulation, and therapeutic effect has been established.
| Model / Cancer Type | Dosing Regimen | Pharmacodynamic Effect | Citation |
| NCI-H716 Xenograft (Human Colon Cancer, FGFR2-driven) | Single Dose | Reduction in FGFR2 and downstream ERK1/2 phosphorylation for 1 to 5 hours post-dose. | [5] |
| C51 Xenograft (Murine Colon Cancer, high FGFR1/2 mRNA) | 50 and 75 mg/kg QD | Dose-dependent tumor growth reduction with partial responses observed. | [5] |
| NCI-H716 Xenograft (Human Colon Cancer, FGFR2 amplification) | 35, 50, or 65 mg/kg BID | Notable, dose-dependent anti-tumor efficacy. | [5] |
| Rhabdomyosarcoma & HCC Xenografts (FGFR4-dependent) | Not specified | In vivo efficacy observed. | [7] |
| JMSU1 & RT112 Xenografts (HNSCC & Bladder Cancer) | Not specified | Tumor regression (JMSU1) and strong tumor growth inhibition (RT112) observed. | [8] |
PK/PD analysis indicates that maintaining unbound this compound plasma concentrations above the IC50 values for proliferation or pERK signaling is correlated with its anti-tumor efficacy.[5] This suggests that the duration of target inhibition is a key driver of its therapeutic effect, supporting twice-daily dosing schedules to sustain adequate exposure.[5]
Experimental Protocols & Methodologies
The following sections detail the methodologies employed in the preclinical in vivo assessment of this compound.
Animal Models and Tumor Implantation
-
Syngeneic Model: C51 murine colon cancer cells were subcutaneously inoculated into immunocompetent Balb/cJ mice.[5]
-
Xenograft Models: Human cancer cell lines, such as NCI-H716 (colorectal), were subcutaneously inoculated into immunocompromised nude mice or rats.[5] Patient-derived xenograft (PDX) models have also been utilized.[3][5]
-
Tumor Growth Monitoring: Tumor volume was typically measured with calipers, and efficacy was assessed by comparing the tumor growth in treated groups versus a vehicle-treated control group (T/C ratio).[5]
Drug Formulation and Administration
-
Compound: this compound (BAY 1163877) or its hydrochloride salt (BAY 1213802) was used for in vivo studies.[5]
-
Vehicle: A common vehicle for oral administration consisted of 10% ethanol, 40% Solutol® HS 15, and 50% water, adjusted to pH 4 with HCl.[5]
-
Administration: The drug was administered orally (p.o.) via gavage, typically on a once-daily (QD) or twice-daily (BID) schedule.[5]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples were collected from animals at various time points after drug administration. Plasma was separated for analysis.
-
Bioanalysis: Drug concentrations in plasma were determined using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) to calculate key PK parameters including Cmax, AUC, and half-life.
Pharmacodynamic Analysis
-
Tissue Collection: Tumors were excised from animals at specific time points following a single or final dose of this compound.
-
Biomarker Assessment: The modulation of the FGFR signaling pathway was evaluated using Western blot analysis to measure the phosphorylation status of key proteins, including FGFR itself and the downstream effector ERK1/2.[5]
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Rogaratinib: A Technical Guide to its Preclinical and Clinical Investigation in FGFR-Driven Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway is a key oncogenic driver in a variety of solid tumors. Genetic alterations, including gene amplification, mutations, and fusions involving the FGFR genes, lead to constitutive activation of downstream signaling cascades, promoting cell proliferation, survival, and angiogenesis. Rogaratinib (BAY 1163877) is a potent and selective oral pan-FGFR inhibitor targeting FGFR1, 2, 3, and 4. This technical guide provides a comprehensive overview of the preclinical and clinical investigation of this compound, with a focus on its mechanism of action, efficacy data, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Targeting the FGFR Signaling Cascade
This compound is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1] The primary pathways inhibited by this compound include the Ras-MAPK/ERK and PI3K-AKT pathways, which are critical for cell cycle progression and survival.[1]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound across various FGFR-addicted cancer models.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) | Citation |
| H1581 | Lung Cancer | FGFR1 Amplification | 36 - 244 | [2] |
| DMS114 | Lung Cancer | FGFR1 Amplification | 36 - 244 | [2] |
| MDA-MB-453 | Breast Cancer | FGFR4 Overexpression | Sensitive | [1] |
| MFM-223 | Breast Cancer | FGFR2 Overexpression | Sensitive | [1] |
Table 2: Clinical Efficacy of this compound in Urothelial Carcinoma (FORT-1 Trial - NCT03410693)
| Outcome | This compound (n=87) | Chemotherapy (n=88) | Citation |
| Objective Response Rate (ORR) | 20.7% | 19.3% | [3][4][5][6] |
| Complete Response (CR) | 2.3% | 3.4% | [7] |
| Partial Response (PR) | 18.4% | 15.9% | [7] |
| Disease Control Rate (DCR) | Not Reported | Not Reported | |
| Median Overall Survival (OS) | 8.3 months | 9.8 months | [3][4][5][6] |
| ORR in patients with FGFR3 DNA alterations | 52.4% | 26.7% | [3][4][5] |
| DCR in patients with FGFR3 DNA alterations | 76.2% | 66.7% | [3] |
Table 3: Clinical Efficacy of this compound in Combination with Atezolizumab in Urothelial Carcinoma (FORT-2 Trial - NCT03473756)
| Outcome | This compound 600 mg + Atezolizumab (n=26) | This compound 800 mg + Atezolizumab (n=11) | Citation |
| Objective Response Rate (ORR) | 53.8% (at RP2D) | Not Reported | [8][9][10] |
| Complete Response (CR) | 15% (at RP2D) | 2/13 pts (600mg cohort) | [8][11] |
| Partial Response (PR) | 5/13 pts (600mg cohort) | Not Reported | [11] |
| Disease Control Rate (DCR) | 83% | Not Reported | [12] |
| Median Progression-Free Survival (PFS) | 7.5 months | 2.1 months | [9][10] |
| Median Overall Survival (OS) | 16.8 months | 8.3 months | [9][10] |
Table 4: Clinical Efficacy of this compound in a Phase I Study in Advanced Cancers (NCT01976741)
| Outcome | Urothelial Carcinoma Cohort (n=52) | All Expansion Cohorts (n=100) | Citation |
| Objective Response Rate (ORR) | 24% | 15% | [5][13] |
| Complete Response (CR) | Not Reported | Not Reported | |
| Partial Response (PR) | 12 | 15 | [5][13] |
| Disease Control Rate (DCR) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or vehicle control and incubate for a desired period (e.g., 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Western Blotting for FGFR and ERK Phosphorylation
This protocol is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway.
-
Sample Preparation: Lyse cells treated with this compound or control in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.[15]
-
Washing: Wash the membrane three to four times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Studies
This protocol describes the use of mouse models to evaluate the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject FGFR-addicted cancer cells into the flank of immunocompromised mice.[16]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16]
-
Treatment: Randomize mice into treatment groups and administer this compound or vehicle control orally at specified doses and schedules.[17]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[17]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
RNA In Situ Hybridization (ISH) for FGFR mRNA Expression
This protocol is used to detect and quantify FGFR mRNA expression in tumor tissue, a key biomarker for patient selection in this compound clinical trials.
-
Tissue Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[18][19]
-
Deparaffinization and Pretreatment: Deparaffinize the tissue sections and perform target retrieval to unmask the RNA.[18][19]
-
Probe Hybridization: Hybridize the sections with target-specific oligonucleotide probes for FGFR1 and FGFR3 mRNA.[18][19]
-
Signal Amplification: Amplify the signal using a series of hybridization steps with amplifier molecules.[18]
-
Detection: Detect the signal using a chromogenic or fluorescent substrate.[18]
-
Scoring: Visualize and score the FGFR mRNA expression levels based on the number and intensity of signals per cell.
Mechanisms of Resistance to this compound
Despite the initial efficacy of FGFR inhibitors, acquired resistance can emerge. Understanding these mechanisms is crucial for developing strategies to overcome resistance.
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical models and clinical trials involving patients with FGFR-addicted cancers. The identification of FGFR mRNA overexpression as a predictive biomarker has been instrumental in patient selection. While resistance remains a challenge, ongoing research into combination therapies and next-generation FGFR inhibitors holds promise for improving outcomes for patients with these malignancies. This technical guide provides a foundational understanding of the key data and methodologies that have shaped the development of this compound as a targeted therapy.
References
- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. urotoday.com [urotoday.com]
- 5. ascopubs.org [ascopubs.org]
- 6. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Multiplex Fluorescent RNA In Situ Hybridization Via RNAscope | Springer Nature Experiments [experiments.springernature.com]
- 19. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
Rogaratinib: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rogaratinib (BAY 1163877) is a potent and highly selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] By targeting FGFRs 1, 2, 3, and 4, this compound disrupts downstream signaling pathways, notably the RAS-RAF-MEK-ERK cascade, which are critical for cell proliferation, survival, and angiogenesis.[3][4] This targeted mechanism of action has positioned this compound as a promising therapeutic agent in cancers characterized by FGFR pathway dysregulation, such as FGFR gene amplification, mutations, or mRNA overexpression.[3][5] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key preclinical data, including detailed experimental methodologies and data presented in a structured format for ease of reference.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-((4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][3][6][7]triazin-7-yl)methyl)piperazin-2-one.[7] Its structure is characterized by a pyrrolotriazine core linked to a benzothiophene moiety and a piperazinone group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₆O₃S | [3][6][7] |
| Molecular Weight | 466.56 g/mol | [3][8][9] |
| CAS Number | 1443530-05-9 | [3][6][8] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in DMSO (5.5-16 mg/mL); Insoluble in water and ethanol | [8][9][10] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. | [3][9] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket within the kinase domain of FGFRs 1-4.[1][4] This occupation prevents the phosphorylation and subsequent activation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary pathway inhibited by this compound is the FGFR/ERK pathway, which plays a crucial role in tumor cell proliferation and survival.[3][4]
The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins such as FRS2, which in turn recruit other signaling molecules, leading to the activation of the RAS-MAPK and PI3K-AKT pathways. By inhibiting the initial autophosphorylation step, this compound effectively abrogates these downstream signals.
Biological Activity and In Vitro Efficacy
This compound demonstrates high potency and selectivity for the FGFR family in various in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC₅₀ (nM) | Kd (nM) | Source(s) |
| Radiometric Kinase Assay | FGFR1 | 1.8 | 1.6 | [3] |
| FGFR2 | <1 | 5.0 | [3] | |
| FGFR3 | 9.2 | 7.8 | [3] | |
| FGFR4 | 1.2 | 7.6 | [3] | |
| Cellular Assay (HUVEC) | FGF2-stimulated growth | 16 | - | [3] |
| VEGF-A-stimulated growth | 453 | - | [3] |
The anti-proliferative effects of this compound have been evaluated in a broad panel of cancer cell lines. A strong correlation was observed between FGFR mRNA expression levels and sensitivity to the drug, with cell lines exhibiting higher FGFR expression generally showing lower IC₅₀ values.[3] For instance, in FGFR-addicted cell lines from lung, breast, colon, and bladder cancers, IC₅₀ values ranged from 27 nM to over 30 µM.[3]
Experimental Protocols
Radiometric Kinase Assay
This protocol outlines a representative method for determining the in vitro kinase inhibitory activity of this compound.
Methodology:
-
Compound Preparation: Serially dilute this compound in 100% DMSO.
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human FGFR enzyme. Prepare a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)) and [γ-³³P]ATP.
-
Reaction Incubation: Add the diluted this compound and the FGFR enzyme solution to a 96-well plate and incubate to allow for compound binding.
-
Reaction Initiation: Start the kinase reaction by adding the substrate solution. Incubate at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding an acid (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Data Analysis: Measure the radioactivity of the captured substrate using a scintillation counter. The IC₅₀ value is calculated by plotting the percent inhibition against the log concentration of this compound.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from low nM to high µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are determined by plotting the percentage of cell viability against the log concentration of this compound.[3]
Western Blot Analysis
This protocol details the investigation of this compound's effect on FGFR and ERK phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with various concentrations of this compound for a specified time. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Pharmacokinetics and Metabolism
Preclinical studies in rats and dogs have shown that this compound has low blood clearance.[8] In a phase 1 clinical study, this compound was rapidly absorbed after oral administration and exhibited an average plasma half-life of 12.7 hours.[8] In vitro studies have indicated that the metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[1]
Clinical Development and Safety Profile
This compound has been evaluated in several clinical trials for various advanced cancers.[3][5][11] The recommended phase 2 dose has been established in some studies as 600 mg or 800 mg administered orally twice daily.[6][11][12] Common treatment-related adverse events observed in clinical trials include diarrhea, hyperphosphatemia, and fatigue.[6][11][12]
Conclusion
This compound is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action. Its ability to inhibit FGFR signaling and subsequent downstream pathways, particularly the ERK pathway, translates into significant anti-proliferative activity in preclinical models of cancers with FGFR pathway activation. The strong correlation between FGFR mRNA overexpression and sensitivity to this compound underscores the potential of this biomarker for patient selection. With a manageable safety profile and demonstrated clinical activity, this compound represents a promising targeted therapy for patients with FGFR-driven malignancies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- 12. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Rogaratinib: A Deep Dive into its Anti-Proliferative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rogaratinib (BAY 1163877) is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Deregulated FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, non-small cell lung cancer, and breast cancer.[1][3] By targeting the ATP-binding pocket of the FGFR kinase domain, this compound effectively blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis, thereby exerting its anti-tumor effects.[4] This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.
Mechanism of Action: Inhibition of the FGFR Signaling Pathway
This compound functions as a pan-FGFR inhibitor, demonstrating high affinity for the kinase domains of FGFR1, FGFR2, FGFR3, and FGFR4.[1] This inhibition prevents the autophosphorylation of the receptors upon ligand binding, consequently blocking the activation of downstream signaling pathways. The primary pathway implicated in the anti-proliferative effects of this compound is the RAS-RAF-MEK-ERK (MAPK) pathway.[1][5] Inhibition of this cascade leads to decreased phosphorylation of ERK1/2, a critical step in regulating cell cycle progression and proliferation.[1][5]
Quantitative Analysis of Anti-Proliferative Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies, as well as clinical trials.
In Vitro Kinase and Cell Proliferation Inhibition
This compound demonstrates potent inhibition of FGFR kinases and the proliferation of FGFR-dependent cancer cell lines.
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Kinase Assay | 1.8 | [1] |
| FGFR2 | Kinase Assay | <1 | [1] |
| FGFR3 | Kinase Assay | 9.2 | [1] |
| FGFR4 | Kinase Assay | 1.2 | [1] |
| NCI-H1581 (Lung Cancer) | Cell Proliferation | 36 | [1] |
| DMS-114 (Lung Cancer) | Cell Proliferation | 244 | [1] |
| MFM-223 (Breast Cancer) | Cell Proliferation | 27 | [1] |
| MDA-MB-453 (Breast Cancer) | Cell Proliferation | 48 | [1] |
| RT-112 (Bladder Cancer) | Cell Proliferation | 83 | [1] |
| NCI-H716 (Colorectal Cancer) | Cell Proliferation | 100 | [1] |
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models have shown significant tumor growth inhibition with this compound treatment.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C ratio) | Reference |
| NCI-H716 | Colorectal | 50 mg/kg, BID | 0.14 | [1] |
| DMS-114 | Lung | 50 mg/kg, BID | 0.34 | [1] |
| C51 (syngeneic) | Colon | 50 mg/kg, BID | Not specified, but significant | [1] |
Clinical Trial Efficacy
Clinical trials have evaluated the efficacy of this compound in patients with advanced solid tumors, particularly those with FGFR mRNA overexpression.
| Clinical Trial | Cancer Type | Patient Population | Overall Response Rate (ORR) | Reference |
| Phase 1 (NCT01976741) | Advanced Solid Tumors | FGFR mRNA positive | 15% (in expansion cohorts) | [1] |
| FORT-1 (Phase II/III) | Urothelial Carcinoma | FGFR1/3 mRNA positive | 20.7% | [3] |
| FORT-2 (Phase 1b) | Urothelial Carcinoma | FGFR1/3 mRNA positive, Cisplatin-ineligible | 53.8% (with atezolizumab) | [6] |
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
The anti-proliferative effect of this compound is commonly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7][8]
Protocol:
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Western Blotting for FGFR and ERK Phosphorylation
To confirm the mechanism of action, Western blotting is used to detect the phosphorylation status of FGFR and its downstream effector ERK.[1][5]
Protocol:
-
Cell Lysis: Treat FGFR-dependent cancer cells with various concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR (Tyr653/654), total FGFR, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using immunodeficient mice bearing human tumor xenografts.[1][9]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at a specified dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups. The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is a common metric for efficacy.
Logical Relationship: FGFR Overexpression and this compound Sensitivity
A key determinant of sensitivity to this compound is the overexpression of FGFR mRNA in tumor cells.[1] This relationship forms the basis for patient selection in clinical trials.
Conclusion
This compound is a promising targeted therapy for cancers driven by aberrant FGFR signaling. Its potent and selective inhibition of the FGFR pathway, leading to the suppression of cell proliferation, has been demonstrated in a range of preclinical models and clinical trials. The strong correlation between FGFR mRNA overexpression and treatment response highlights the importance of biomarker-driven patient selection to maximize the clinical benefit of this agent. The detailed methodologies provided in this guide serve as a valuable resource for researchers and clinicians working to further understand and utilize the anti-proliferative effects of this compound in the fight against cancer.
References
- 1. This compound in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Efficacy in the Treatment of Advanced Cancer | Docwire News [docwirenews.com]
- 3. ascopubs.org [ascopubs.org]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. BiTE® Xenograft Protocol [protocols.io]
Methodological & Application
Application Notes and Protocols: Rogaratinib In Vitro Assay for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the in vitro efficacy of Rogaratinib, a potent and selective pan-FGFR inhibitor, on cancer cell viability. This compound targets fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4, inhibiting their phosphorylation and downstream signaling pathways, primarily the FGFR/ERK cascade, which are crucial for cell proliferation and survival in many cancers.[1][2][3] This document outlines the materials, reagents, and a step-by-step procedure for a luminescent-based cell viability assay, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflow.
Introduction to this compound
This compound (BAY 1163877) is a small molecule inhibitor that selectively targets the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[1] Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various malignancies, including bladder, breast, lung, and colorectal cancers.[1][2][3] By inhibiting the kinase activity of FGFRs, this compound effectively blocks downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway.[1] Preclinical studies have demonstrated its anti-tumor activity in a range of cancer cell lines and xenograft models with FGFR overexpression.[1][3]
Signaling Pathway
The diagram below illustrates the FGFR signaling pathway and the point of inhibition by this compound. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways regulate essential cellular processes such as proliferation, survival, and differentiation. This compound inhibits the initial autophosphorylation of FGFR, thereby blocking the entire downstream signaling cascade.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | FGFR Expression/Alteration | This compound IC50 (nM) | Reference |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 42 | [1] |
| DMS-114 | Lung Cancer | FGFR1 Amplification | 42 | [1] |
| MFM-223 | Breast Cancer | FGFR2 Amplification | 27 | [1] |
| NCI-H716 | Colorectal Cancer | FGFR2 Amplification | 21 | [1] |
| RT-112 | Bladder Cancer | FGFR3 Fusion | 39 | [1] |
| MDA-MB-453 | Breast Cancer | FGFR4 Overexpression | 23 | [1] |
| C51 | Colon Cancer | FGFR1 Overexpression | 280 | [1] |
| UM-UC-3 | Bladder Cancer | Low FGFR Expression | >1000 | [1] |
| NCI-H520 | Lung Cancer | Low FGFR Expression | >1000 | [1] |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Materials and Reagents
-
Cancer cell lines of interest (e.g., NCI-H1581, MFM-223)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (BAY 1163877)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well microplates
-
Multichannel pipette
-
Luminometer
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture cancer cells in their recommended complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) using appropriate software such as GraphPad Prism.
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro cell viability effects of this compound. The detailed protocol for the CellTiter-Glo® assay, coupled with the provided data on its efficacy in various cancer cell lines, offers a solid foundation for researchers investigating the therapeutic potential of this potent pan-FGFR inhibitor. The accompanying diagrams of the FGFR signaling pathway and the experimental workflow serve as valuable visual aids for understanding the mechanism of action and the experimental design. Adherence to this protocol will enable the generation of robust and reproducible data for the preclinical evaluation of this compound.
References
- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rogaratinib in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Rogaratinib, a potent and selective pan-FGFR inhibitor, in in vivo mouse xenograft studies. The information compiled is based on preclinical data and aims to guide researchers in designing and executing robust experiments to evaluate the anti-tumor efficacy of this compound.
This compound Dosing and Administration
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly those with FGFR overexpression. The selection of an appropriate dose and administration route is critical for achieving therapeutic efficacy while maintaining a good safety profile.
Recommended Dosing Regimens
Published studies have reported well-tolerated and effective doses of this compound in mouse xenograft models. The choice of regimen may depend on the specific tumor model and experimental goals.
| Dose | Dosing Schedule | Administration Route | Reference |
| 25 mg/kg | Once Daily (QD) | Oral Gavage | [1] |
| 50 mg/kg | Twice Daily (BID) | Oral Gavage | |
| 75 mg/kg | Once Daily (QD) | Oral Gavage |
Formulation for Oral Administration
For oral gavage in mice, this compound (as BAY 1213802, the HCl salt) can be formulated as a solution.[1]
Vehicle Composition:
-
10% Ethanol
-
40% Solutol® HS 15
-
50% Water
Preparation Protocol:
-
Dissolve the required amount of this compound in ethanol.
-
Add Solutol® HS 15 and mix thoroughly.
-
Add water to the final volume and mix until a clear solution is obtained.
-
Prepare the formulation fresh daily before administration.
Experimental Protocols
Subcutaneous Xenograft Mouse Model Establishment
This protocol outlines the steps for establishing a subcutaneous tumor xenograft model in mice.
Materials:
-
Cancer cell line with known FGFR expression status
-
Immunocompromised mice (e.g., Nude, SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Clippers for shaving
-
70% Ethanol
Procedure:
-
Cell Culture: Culture cancer cells in the recommended medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.[2]
-
Cell Harvesting and Preparation:
-
Wash cells with PBS and detach them using trypsin.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS or HBSS.
-
Resuspend the final cell pellet in a 1:1 mixture of cold PBS/HBSS and Matrigel (if used).[2]
-
Count the viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the flank where the cells will be injected.
-
Wipe the injection site with 70% ethanol.
-
-
Cell Injection:
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension (typically 100-200 µL).[2]
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
Check the mice daily for the first week for any adverse reactions and tumor formation.
-
Tumor Growth Monitoring and Efficacy Evaluation
Procedure:
-
Tumor Measurement: Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Measure the length (longest diameter) and width (perpendicular diameter).[3]
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: V = 1/2 (Length x Width²) .[3][4]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control according to the selected dosing regimen.
-
Data Collection: Record tumor volumes and body weights for each mouse throughout the study.
-
Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition. This can be assessed by comparing the mean tumor volume in the treatment group to the control group. Other endpoints may include tumor regression or survival.
Animal Welfare Monitoring
Throughout the study, it is crucial to monitor the health and welfare of the animals.
Monitoring Parameters:
-
Body Weight: A significant and sustained loss of body weight (e.g., >15-20%) can be an indicator of toxicity.[5]
-
Clinical Signs: Observe for signs of distress, such as changes in posture, activity, grooming, and food/water intake.[5]
-
Tumor Burden: The tumor should not exceed a size that impedes normal movement or causes ulceration. A common humane endpoint is a tumor volume greater than 1500-2000 mm³ or a tumor diameter exceeding 1.5-2.0 cm.[6][7]
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway
This compound is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[8] Aberrant activation of the FGFR signaling pathway is implicated in various cancers. The binding of FGF ligands to FGFRs leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[9]
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Rogaratinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Rogaratinib, a potent and selective pan-FGFR inhibitor, in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in cancers with aberrant Fibroblast Growth Factor Receptor (FGFR) signaling.
Introduction
This compound (BAY 1163877) is a small molecule inhibitor targeting the kinase activity of FGFR1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or overexpression, is a known driver in various malignancies, including lung, breast, colon, and bladder cancers.[1][2] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a highly relevant preclinical platform that recapitulates the heterogeneity and molecular characteristics of the original human tumor.[4][5] The use of this compound in FGFR-overexpressing PDX models has demonstrated significant antitumor activity, highlighting the potential of this therapeutic agent in a personalized medicine approach.[1][6]
The anti-proliferative effects of this compound are mediated through the inhibition of the FGFR/ERK signaling pathway.[1][2][3] Efficacy in preclinical models has been shown to strongly correlate with FGFR mRNA expression levels, suggesting a valuable biomarker for patient stratification.[1][6]
Data Presentation: Efficacy of this compound in Preclinical Xenograft Models
The following tables summarize the quantitative data from key preclinical studies investigating the in vivo efficacy of this compound in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Table 1: this compound Monotherapy in Various Xenograft Models
| Model Type | Cancer Type | Model Name | FGFR Status | Treatment | T/C Volume Ratio* | Outcome |
| CDX | Colon Cancer | C51 | FGFR1 Overexpression | 50 mg/kg, QD, p.o. | Not specified | Partial Responses |
| CDX | Colon Cancer | C51 | FGFR1 Overexpression | 75 mg/kg, QD, p.o. | Not specified | Partial Responses |
| CDX | Lung Cancer | DMS-114 | FGFR1 Amplification & Overexpression | 50 mg/kg, BID, p.o. | 0.34 | Marked Antitumor Efficacy |
| CDX | Colorectal Cancer | NCI-H716 | FGFR2 Overexpression | 35 mg/kg, BID, p.o. | Not specified | Tumor Growth Inhibition |
| CDX | Colorectal Cancer | NCI-H716 | FGFR2 Overexpression | 50 mg/kg, BID, p.o. | Not specified | Tumor Growth Inhibition |
| CDX | Colorectal Cancer | NCI-H716 | FGFR2 Overexpression | 65 mg/kg, BID, p.o. | Not specified | Tumor Growth Inhibition |
| PDX | Lung Cancer | LU299 | FGFR Overexpression | 50 mg/kg, BID, p.o. | Not specified | Durable Partial & Complete Responses |
| PDX | Lung Cancer | LXFL1121 | FGFR Overexpression | Not specified | Not specified | Durable Partial & Complete Responses |
*T/C Volume Ratio: Treatment group tumor volume / Control group tumor volume. A lower ratio indicates greater antitumor activity.[1]
Table 2: this compound in Combination Therapy in Xenograft Models
| Model Type | Cancer Type | Model Name | Combination Treatment | T/C Volume Ratio* | Outcome |
| CDX | Lung Cancer | DMS-114 | This compound (50 mg/kg, BID) + Docetaxel (30 mg/kg, Q7D) | Not specified | Enhanced Efficacy |
| PDX | Lung Cancer | LU299 | This compound (50 mg/kg, BID) + Docetaxel (15 mg/kg, Q7D) | Not specified | Better Efficacy & Prolonged Response |
*T/C Volume Ratio: Treatment group tumor volume / Control group tumor volume.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the FGFR signaling pathway inhibited by this compound and a typical experimental workflow for evaluating its efficacy in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rogaratinib Treatment for Squamous Cell Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-vitro evaluation of Rogaratinib, a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, in squamous cell carcinoma (SCC) cell lines.
Introduction
This compound (BAY 1163877) is an orally available, small molecule inhibitor that targets the kinase domains of FGFR1, FGFR2, FGFR3, and FGFR4.[1] Aberrant FGFR signaling is a known driver in various malignancies, including a subset of squamous cell carcinomas.[2][3] this compound has demonstrated anti-tumor activity in preclinical models of SCC by inhibiting the FGFR/ERK signaling pathway, leading to reduced cell proliferation.[2][3] These protocols are intended to guide researchers in the investigation of this compound's efficacy and mechanism of action in relevant SCC cell line models.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling cascades. A primary pathway inhibited by this compound is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.
Quantitative Data
The following tables summarize the in-vitro inhibitory activity of this compound.
Table 1: this compound Kinase Inhibitory Activity
| Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | <1.0 |
| FGFR3 | 9.2 |
| FGFR4 | 1.2 |
| Data sourced from Dana-Farber/Harvard Cancer Center.[1] |
Table 2: Anti-proliferative Activity of this compound in FGFR-Amplified Lung Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Amplification | GI50 (nM) |
| NCI-H1581 | Non-Small Cell Lung Carcinoma | FGFR1 | 36 - 244 |
| DMS114 | Small Cell Lung Cancer | FGFR1 | 36 - 244 |
| Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation. |
Experimental Protocols
The following are detailed protocols for the treatment of SCC cell lines with this compound.
Cell Line Culture
1. NCI-H520 (Human Lung Squamous Cell Carcinoma)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[4]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing:
-
Aspirate the culture medium.
-
Rinse the cell monolayer with PBS (without Ca2+ and Mg2+).
-
Add Accutase or 0.25% Trypsin-EDTA and incubate at 37°C for 3-6 minutes, or until cells detach.[4]
-
Neutralize the trypsin with complete growth medium and collect the cells in a centrifuge tube.
-
Centrifuge at approximately 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:2 to 1:4.[4]
-
2. NCI-H1581 (Human Non-Small Cell Lung Carcinoma)
-
Growth Medium: ACL-4 medium, which is a 1:1 mixture of DMEM and Ham's F12, supplemented with a cocktail of growth factors and hormones. Alternatively, DMEM:F12 1:1 Medium + 10% FBS can be used.[5]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: This cell line grows as a mix of adherent and suspension cells.[6]
-
To subculture, gently shake the flask to detach the loosely adherent cells.
-
Collect the medium containing the suspended cell clusters.
-
Centrifuge the cell suspension and resuspend in fresh medium.
-
Add the cell suspension back to the original flask (if there are still attached cells) or to new flasks at the desired density. Cultures are maintained by the addition of fresh medium.[5]
-
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed SCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for p-ERK and Total ERK
-
Cell Lysis:
-
Seed SCC cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed for total ERK and a loading control like GAPDH or α-tubulin.
-
Incubate the membrane with a stripping buffer, wash thoroughly, and then repeat the immunoblotting process starting from the blocking step with the primary antibody for total ERK.
-
Conclusion
These application notes provide a framework for the investigation of this compound in squamous cell carcinoma cell lines. The provided protocols for cell culture, viability assays, and western blotting can be adapted to specific experimental needs. The quantitative data and mechanistic diagrams offer a solid foundation for understanding the action of this compound and for designing further preclinical studies.
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. AddexBio Product Detail - H1581 Cells [addexbio.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of p-FGFR Following Rogaratinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for assessing the efficacy of Rogaratinib, a potent and selective pan-FGFR inhibitor. The following sections detail the mechanism of this compound, its impact on Fibroblast Growth Factor Receptor (FGFR) phosphorylation, and protocols for performing Western blot analysis to quantify these effects.
Introduction to this compound and FGFR Signaling
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant activation of FGFR signaling is implicated in the development and progression of various cancers.[1][3][4] this compound (BAY 1163877) is an orally administered small-molecule inhibitor that potently and selectively targets FGFRs 1, 2, 3, and 4.[1][3][4][5] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-MAPK-ERK pathway.[2][6] This inhibition of FGFR phosphorylation (p-FGFR) is a key indicator of this compound's target engagement and anti-tumor activity.[1][3]
Quantitative Analysis of p-FGFR Inhibition by this compound
Western blot analysis is a fundamental technique to measure the levels of p-FGFR in response to this compound treatment. The following tables summarize the observed inhibition of p-FGFR and downstream effectors in various cancer cell lines as reported in preclinical studies.
Table 1: Inhibition of p-FGFR and p-ERK in Cancer Cell Lines by this compound
| Cell Line | Cancer Type | Target FGFR | This compound Concentration | Observed Inhibition | Reference |
| MDA-MB-453 | Breast Cancer | FGFR4 | 0-1000 nM | Concentration-dependent inhibition of p-FGFR4 and p-ERK1/2.[3][6] | [3][6] |
| NCI-H716 | Colon Cancer | FGFR2 | 100 nM | Effective inhibition of p-FGFR2 and p-ERK1/2.[3][6] | [3][6] |
| UM-UC-3 | Bladder Cancer | Not Specified | 0-10000 nM | Concentration-dependent inhibition of p-ERK1/2.[6] | [6] |
| RT-112 | Bladder Cancer | Not Specified | 0-10000 nM | Concentration-dependent inhibition of p-ERK1/2.[6] | [6] |
| NCI-H520 | Lung Cancer | Not Specified | 0-10000 nM | Concentration-dependent inhibition of p-ERK1/2.[6] | [6] |
| NCI-H1581 | Lung Cancer | Not Specified | 0-10000 nM | Concentration-dependent inhibition of p-ERK1/2.[6] | [6] |
| C51 | Colon Cancer | Not Specified | 0-10000 nM | Concentration-dependent inhibition of p-ERK1/2.[6] | [6] |
FGFR Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the FGFR signaling cascade and the point of intervention for this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound (BAY 1163877): a pan-FGFR Inhibitor. (2018) | Marie-Pierre Collin | 55 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
Application of Rogaratinib in 3D Cell Culture Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rogaratinib (BAY 1163877) is a potent and selective oral pan-fibroblast growth factor receptor (FGFR) inhibitor that targets FGFR1, 2, 3, and 4.[1][2][3][4] Aberrant FGFR signaling is a key driver in various malignancies, including urothelial, lung, and breast cancers, making it a promising therapeutic target.[1][2][5] Preclinical studies have demonstrated this compound's efficacy in reducing cell proliferation and inducing apoptosis in cancer cell lines with FGFR alterations, primarily through the inhibition of the FGFR/ERK pathway.[1][2]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately recapitulate the complex architecture and microenvironment of solid tumors compared to traditional 2D monolayer cultures.[4][6][7][8][9][10] These models mimic key aspects of in vivo tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic response and resistance.[8][9][10][11] The application of this compound in 3D cell culture models provides a more physiologically relevant platform to evaluate its anti-tumor activity, assess its penetration capacity, and investigate mechanisms of resistance.
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs) to their receptors (FGFRs), the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, which is involved in cell survival and growth.[12][13] this compound blocks the initial autophosphorylation of FGFRs, thereby inhibiting these downstream pathways and impeding tumor growth.[1][2]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in 3D tumor spheroid models. These are generalized methods and should be optimized for specific cell lines and experimental goals.
Protocol 1: Generation of Tumor Spheroids using the Liquid Overlay Technique
This protocol describes the formation of spheroids in ultra-low attachment (ULA) plates, a common scaffold-free method.
Materials:
-
FGFR-overexpressing cancer cell line (e.g., NCI-H716, RT-112)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Culture cells in standard 2D flasks to ~80% confluency.
-
Harvest the cells by washing with PBS, trypsinizing, and then neutralizing with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seeding: Dilute the cell suspension to a pre-determined optimal seeding density (typically 1,000-5,000 cells/well, to be optimized per cell line).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Spheroid Formation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days. Spheroid formation should be monitored daily using a light microscope.
Protocol 2: this compound Treatment and Viability Assessment
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound working solutions (serial dilutions in complete medium)
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Drug Preparation: Prepare a series of this compound concentrations (e.g., 0.01 nM to 10 µM) by serially diluting the stock solution in complete culture medium. Include a vehicle control (DMSO at the highest concentration used for drug dilutions).
-
Treatment: Once spheroids have formed and reached a consistent size (e.g., day 3), carefully remove 50 µL of medium from each well and add 50 µL of the appropriate this compound working solution or vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours, 96 hours, or longer, depending on the desired endpoint).
-
Viability Assay: a. Allow the plate to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the 3D cell viability reagent to each well. c. Mix well contents by placing the plate on an orbital shaker for 5 minutes. d. Incubate at room temperature for an additional 25-30 minutes to ensure cell lysis and signal stabilization. e. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luminescence values against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical 3D spheroid drug screening experiment with this compound.
Data Presentation
The following tables present illustrative data from a hypothetical study on the effect of this compound on FGFR-overexpressing cancer cell lines grown in both 2D and 3D culture conditions.
Table 1: Comparative IC50 Values of this compound in 2D vs. 3D Culture
| Cell Line | Cancer Type | FGFR Status | 2D Culture IC50 (nM) | 3D Spheroid IC50 (nM) | Fold Change (3D/2D) |
| NCI-H716 | Colorectal | FGFR2 Amp | 15.5 | 45.2 | 2.9 |
| RT-112 | Bladder | FGFR3 Fusion | 22.8 | 78.6 | 3.4 |
| MDA-MB-453 | Breast | FGFR4 Amp | 35.1 | 112.3 | 3.2 |
| A549 | Lung (Control) | FGFR Low | >10,000 | >10,000 | - |
Note: These are exemplary data. Actual values may vary based on experimental conditions. A higher IC50 value in 3D culture often indicates increased resistance, potentially due to limited drug penetration or the presence of quiescent cell populations within the spheroid core.
Table 2: Effect of this compound on Spheroid Growth
| Treatment Group | Spheroid Diameter (Day 0) (µm) | Spheroid Diameter (Day 5) (µm) | % Growth Inhibition |
| Vehicle Control (DMSO) | 350 ± 25 | 650 ± 40 | 0% |
| This compound (10 nM) | 355 ± 30 | 545 ± 35 | 35% |
| This compound (50 nM) | 348 ± 28 | 410 ± 30 | 80% |
| This compound (250 nM) | 352 ± 25 | 360 ± 20 | 97% (Static) |
Note: Data are presented as mean ± standard deviation. Growth inhibition is calculated relative to the growth of the vehicle control group. This type of analysis complements viability assays by providing morphological data.
Conclusion
The use of 3D cell culture models offers a more clinically relevant in vitro system for the evaluation of targeted therapies like this compound. These models can provide valuable insights into drug efficacy, penetration, and the development of resistance in a setting that better mimics the tumor microenvironment. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to design and execute robust experiments to characterize the activity of this compound and other FGFR inhibitors in advanced preclinical models.
References
- 1. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems | PLOS One [journals.plos.org]
- 2. 3-Dimensional micropillar drug screening identifies FGFR2-IIIC overexpression as a potential target in metastatic giant cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. In Vitro 3D Cultures to Model the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput 3D Tumor Spheroid Screening Method for Cancer Drug Discovery Using Celigo Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High-throughput screening in multicellular spheroids for target discovery in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro 3D Cultures to Model the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. facellitate.com [facellitate.com]
- 12. An Alignment-Independent 3D-QSAR Study of FGFR2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Application Notes & Protocols: Rogaratinib in Preclinical Sarcoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rogaratinib (BAY 1163877) is an orally available, potent, and selective small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in various malignancies, including specific subtypes of sarcoma.[1][2] Rhabdomyosarcoma cells with activating mutations in FGFR4 and osteosarcoma cells with high FGFR1 expression have shown sensitivity to FGFR inhibitors.[1] Preclinical studies have demonstrated that this compound exerts anti-tumor activity in sarcoma models, providing a strong rationale for its investigation as a targeted therapy.[3]
These application notes provide a summary of preclinical data and detailed protocols for evaluating the administration of this compound in sarcoma models.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFR isoforms 1, 2, 3, and 4.[1] By binding to the ATP pocket, it blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway.[2][4][5] The interruption of this pathway in FGFR-dependent cancer cells inhibits proliferation and can induce apoptosis.[3][6]
Preclinical Data Summary
Quantitative data from preclinical evaluations of this compound are summarized below.
Table 1: Biochemical and Cellular Activity of this compound
| Target/Assay | Cell Line | IC50 Value | Citation |
| Kinase Activity | - | ||
| FGFR1 | - | 1.8 nM | [1] |
| FGFR2 | - | <1.0 nM | [1] |
| FGFR3 | - | 9.2 nM | [1] |
| FGFR4 | - | 1.2 nM | [1] |
| VEGFR2 | - | 120 nM | [1] |
| Cell Proliferation | |||
| FGF2-stimulated HUVEC | HUVEC | 16 nM | [1][5] |
| VEGF-stimulated HUVEC | HUVEC | 453 nM | [1] |
| Rhabdomyosarcoma | SH30 | Potently Inhibited | [3] |
| Breast Cancer (FGFR4 high) | MDA-MB-453 | Potently Inhibited | [3] |
| *Specific IC50 value not reported in the cited literature. |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Model Type | Cancer Type | Dosing | Outcome | Citation |
| Xenograft | Rhabdomyosarcoma | Not Specified | Efficacy Observed | [3] |
| Xenograft | Colon Cancer (NCI-H716) | 35, 50, 65 mg/kg BID | T/C Ratio: 0.17, 0.14, 0.09 | [5] |
| Pharmacokinetics | ||||
| Rat | - | IV | Clearance: 0.78 L/hr/kg | [1] |
| Dog | - | IV | Clearance: 0.36 L/h/kg | [1] |
| *T/C Ratio: Treatment vs. Control tumor volume. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate this compound in preclinical sarcoma models.
Experimental Workflow Overview
Protocol 1: In Vitro Cell Viability Assay
This protocol is adapted for a luminescence-based assay, such as CellTiter-Glo®, to quantify ATP as an indicator of metabolically active, viable cells.[4]
Materials:
-
Sarcoma cell line(s) with known FGFR status
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count sarcoma cells, ensuring high viability (>95%).
-
Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract background luminescence (medium + reagent only).
-
Normalize the data to the vehicle-treated control wells (defined as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
This protocol details the detection of phosphorylated FGFR and key downstream proteins like ERK to confirm the mechanism of action of this compound.[4][5][7]
Materials:
-
Sarcoma cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture sarcoma cells to ~80% confluency in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1000 nM) for a defined period (e.g., 2-4 hours).
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-FGFR) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-FGFR) and a loading control (e.g., anti-GAPDH).
-
Protocol 3: Subcutaneous Sarcoma Xenograft Model
This protocol describes the establishment of a cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy of this compound.[8][9][10]
Materials:
-
Sarcoma cell line
-
Immunocompromised mice (e.g., NOD/SCID or Nude, 4-6 weeks old)
-
Sterile PBS and Matrigel (optional)
-
1-cc syringes with 27- or 30-gauge needles
-
This compound formulation for oral gavage
-
Vehicle control
-
Digital calipers
Procedure:
-
Cell Preparation and Implantation:
-
Culture sarcoma cells and harvest them during the logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 3-5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (containing 3-5 x 10⁶ cells) subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth and Group Randomization:
-
Monitor mice for tumor formation.
-
Begin measuring tumors 2-3 times per week with digital calipers once they are palpable.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle for oral administration.
-
Administer this compound by oral gavage at the desired dose(s) and schedule (e.g., once or twice daily).[5]
-
Administer an equal volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of Tumor Growth Inhibition (TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Xenografting Human Musculoskeletal Sarcomas in Mice, Chick Embryo, and Zebrafish: How to Boost Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Growth Analysis of Ewing Sarcoma Cell Lines Using Subcutaneous Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 Values of Rogaratinib in Cancer Cell Lines
Introduction
Rogaratinib (BAY 1163877) is a potent, selective, and orally available small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] As a pan-FGFR inhibitor, it reversibly occupies the ATP-binding pocket within the kinase domain of the receptors, effectively blocking their activity.[1][3] Aberrant FGFR signaling is a known driver in the tumorigenesis and progression of various cancers, making it a critical therapeutic target.[1][4] this compound has demonstrated broad antitumor activity in preclinical models of lung, breast, colon, and bladder cancer characterized by FGFR overexpression.[3][4] The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. It represents the concentration of a drug required to inhibit a specific biological process by 50%.[5][6] Determining the IC50 value of this compound across different cancer cell lines is fundamental for evaluating its efficacy, understanding its spectrum of activity, and identifying potential indications for clinical development.
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been quantified through both biochemical (enzymatic) assays against isolated FGFR kinases and cell-based assays measuring the impact on cell proliferation.
Table 1: Enzymatic IC50 Values of this compound Against FGFR Kinases
This table summarizes the concentration of this compound required to inhibit the enzymatic activity of each FGFR subtype by 50%. Note the variations in reported values between different studies, which can arise from minor differences in assay conditions.
| Target Kinase | IC50 Value (Source 1) | IC50 Value (Source 2) |
| FGFR1 | 11.2 nM[7] | 1.8 nM[2] |
| FGFR2 | <1 nM[7] | <1 nM[2] |
| FGFR3 | 18.5 nM[7] | 9.2 nM[2] |
| FGFR4 | 201 nM[7] | 1.2 nM[2] |
| VEGFR3/FLT4 | 127 nM[7] | Not Reported |
Table 2: Cell-Based IC50 / GI50 Values of this compound in Cancer Cell Lines
This table presents the growth inhibitory effects of this compound on various cancer cell lines. The GI50 (50% growth inhibition) and IC50 values reflect the compound's potency in a cellular context.
| Cell Line | Cancer Type | Target Alteration | IC50 / GI50 Value |
| H1581 | Lung Cancer | FGFR1 Amplification | 36 - 244 nM (GI50)[7] |
| DMS114 | Lung Cancer | FGFR1 Amplification | 36 - 244 nM (GI50)[7] |
| HUVEC | Endothelial Cells (in vitro) | FGF2-Induced Growth | 16 nM (IC50)[1] |
| MDA-MB-453 | Breast Cancer | FGFR4 Overexpression | Concentration-dependent inhibition of FGFR4 and ERK1/2 phosphorylation[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes trans-phosphorylation, activating downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/AKT pathways.[3][8] this compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.[1][4]
Experimental Protocols
The following protocol provides a detailed methodology for determining the IC50 value of this compound in adherent cancer cell lines using a common cell viability assay, such as MTT or CellTiter-Glo.
Materials and Reagents
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (BAY 1163877)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom cell culture plates, sterile
-
Cell viability assay reagent (e.g., MTT solution at 5 mg/mL in PBS, or CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Solubilization buffer (for MTT assay: e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance or luminescence)
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells until they reach approximately 80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS or medium to minimize edge effects.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical 8-point, 3-fold serial dilution might range from 10 µM to 0.5 nM.
-
Also prepare a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration well (typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle controls and "no treatment" controls. Each concentration should be tested in triplicate.
-
Incubate the plate for a specified exposure time (e.g., 72 hours).[1]
-
-
Cell Viability Assessment (Example using MTT Assay):
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the drug concentration.
-
Fit the data to a non-linear regression curve (sigmoidal dose-response) using appropriate software (e.g., GraphPad Prism).[5][10]
-
The IC50 is the concentration of this compound that corresponds to 50% viability on this curve.
-
Conclusion
This document provides a summary of this compound's inhibitory concentrations and a detailed protocol for determining its IC50 value in cancer cell lines. This compound is a selective pan-FGFR inhibitor that demonstrates potent activity against cancer cells with aberrant FGFR signaling. The accurate determination of IC50 values is a cornerstone of preclinical drug evaluation, enabling researchers to compare potency across different cellular contexts and guiding further investigation into its therapeutic potential. Adherence to a standardized and well-controlled experimental protocol is essential for generating reliable and reproducible data.
References
- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Rogaratinib-Induced Hyperphosphatemia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperphosphatemia, a common side effect observed during preclinical and clinical research with Rogaratinib, a pan-FGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hyperphosphatemia?
A1: Hyperphosphatemia is an on-target effect of this compound, resulting from the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).[1] Normally, the FGF23-FGFR1 signaling pathway in the kidneys plays a crucial role in phosphate homeostasis. Activation of this pathway promotes the excretion of phosphate in the urine. This compound, by inhibiting FGFR1, disrupts this signaling cascade. This disruption leads to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.[2][3]
Q2: How common is hyperphosphatemia in subjects treated with this compound?
A2: Hyperphosphatemia is a very common adverse event associated with this compound and other FGFR inhibitors.[4] Clinical studies have reported varying rates of hyperphosphatemia in patients receiving this compound. For instance, in a phase 1 study, hyperphosphatemia of any grade was observed in 61% of patients.[5][6] Another study in patients with urothelial carcinoma reported a 49% incidence of hyperphosphatemia.[7] The incidence can be dose-dependent and is generally manageable.[8]
Q3: What are the initial steps to take when hyperphosphatemia is detected?
A3: Upon detection of elevated serum phosphate levels, the initial management steps include dietary counseling to restrict phosphate intake and consideration of initiating phosphate-lowering therapy with phosphate binders.[9] Close monitoring of serum phosphate levels is crucial to assess the effectiveness of these interventions.
Q4: When is a dose modification of this compound recommended for managing hyperphosphatemia?
A4: Dose modification of this compound should be considered if hyperphosphatemia persists despite dietary restrictions and the use of phosphate binders, or if it reaches a clinically significant level (e.g., Grade 3 or higher).[2] The decision to reduce the dose or temporarily interrupt treatment should be based on the severity of hyperphosphatemia and the individual subject's tolerance.[8]
Q5: What are the different types of phosphate binders, and are there any specific recommendations?
A5: Several types of phosphate binders are available, including calcium-based binders (e.g., calcium acetate), non-calcium-based binders like sevelamer and lanthanum carbonate, and iron-based binders.[10][11][12] The choice of binder may depend on factors such as the subject's serum calcium levels and other comorbidities. Non-calcium-based binders are often preferred to avoid hypercalcemia.[11]
Troubleshooting Guides
Issue 1: Asymptomatic, Mild to Moderate Hyperphosphatemia Detected
Symptoms:
-
Elevated serum phosphate levels (typically >4.5 mg/dL) without clinical symptoms.[13]
Troubleshooting Steps:
-
Confirm Serum Phosphate Level: Repeat the measurement to confirm the initial finding.
-
Dietary Intervention: Advise the subject to follow a low-phosphate diet. Provide a list of high-phosphate foods to avoid (e.g., dairy products, processed meats, nuts, and dark colas).[10]
-
Initiate Phosphate Binders: If dietary restriction is insufficient, start treatment with a phosphate binder to be taken with meals.[10]
-
Monitor: Continue to monitor serum phosphate levels weekly.
Issue 2: Persistent or Severe Hyperphosphatemia
Symptoms:
-
Serum phosphate levels remain elevated despite dietary changes and phosphate binders.
-
Development of symptoms such as muscle cramps, numbness, or bone pain (though rare with acute drug-induced hyperphosphatemia).
Troubleshooting Steps:
-
Optimize Phosphate Binder Therapy: Ensure the subject is adherent to the prescribed phosphate binder regimen. Consider increasing the dose or switching to a different type of binder.[10]
-
This compound Dose Modification:
-
Dose Interruption: For Grade 3 or higher hyperphosphatemia, consider temporarily interrupting this compound treatment until the phosphate level decreases to a manageable level (e.g., <5.5 mg/dL).[2]
-
Dose Reduction: If hyperphosphatemia recurs upon re-initiation of this compound, a dose reduction may be necessary.[2][8]
-
-
Intensified Monitoring: Increase the frequency of serum phosphate and calcium monitoring.
Quantitative Data Summary
| Study/Drug Class | This compound Dose | Incidence of Hyperphosphatemia (Any Grade) | Grade ≥3 Hyperphosphatemia | Reference |
| This compound Phase 1 | 800 mg twice daily (recommended Phase 2 dose) | 61% (77/126 patients) | Not specified in this abstract | [5] |
| This compound + Atezolizumab Phase 1b | 600 mg and 800 mg | 51% (19/37 patients) | Not specified | [8] |
| This compound in Urothelial Carcinoma | 800 mg twice daily | 49% | Not specified in this abstract | [7] |
| This compound in NSCLC | 800 mg BID | 75% | Not specified in this abstract | [14] |
| FGFR Inhibitors (General) | Not Applicable | 60-76% | Small percentage | [2] |
Experimental Protocols
Protocol 1: Monitoring Serum Phosphate Levels
Objective: To regularly monitor serum phosphate levels in subjects receiving this compound to detect and manage hyperphosphatemia.
Methodology:
-
Baseline Measurement: Obtain a baseline serum phosphate measurement before initiating this compound treatment.
-
Routine Monitoring:
-
Measure serum phosphate levels weekly for the first month of treatment.
-
If stable, the frequency can be reduced to every 2-4 weeks.
-
Increase monitoring frequency to weekly if hyperphosphatemia is detected or if the this compound dose is modified.
-
-
Sample Collection and Analysis:
-
Collect blood samples in a serum separator tube.
-
Centrifuge to separate serum.
-
Analyze serum phosphate concentration using a standardized automated analyzer.
-
A phosphate level greater than 4.5 mg/dL is generally considered hyperphosphatemia.[13]
-
Protocol 2: Management of this compound-Induced Hyperphosphatemia
Objective: To provide a systematic approach to managing hyperphosphatemia in subjects treated with this compound.
Methodology:
-
Initial Management (Serum Phosphate >4.5 mg/dL but <5.5 mg/dL):
-
Initiate a low-phosphate diet.
-
Consider starting a phosphate binder (e.g., sevelamer 800-1600 mg with each meal).[13]
-
Monitor serum phosphate weekly.
-
-
Management of Persistent or Moderate Hyperphosphatemia (Serum Phosphate 5.5-7.0 mg/dL):
-
Continue/intensify dietary restrictions and phosphate binder therapy.
-
If phosphate levels do not decrease, consider a dose reduction of this compound.[2]
-
-
Management of Severe Hyperphosphatemia (Serum Phosphate >7.0 mg/dL):
-
Interrupt this compound treatment.[2]
-
Continue dietary restrictions and phosphate binders.
-
Monitor serum phosphate levels every 2-3 days.
-
Once the phosphate level is <5.5 mg/dL, this compound may be re-initiated at a reduced dose.[2]
-
If the phosphate level exceeds 10 mg/dL, permanent discontinuation of the FGFR inhibitor should be considered.[2]
-
Visualizations
Caption: Mechanism of this compound-induced hyperphosphatemia.
Caption: Troubleshooting workflow for hyperphosphatemia.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicities Associated with FGFR Inhibitors | Value-Based Cancer Care [valuebasedcancer.com]
- 5. This compound in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperphosphatemia Treatment & Management: Approach Considerations, Pharmacologic Therapies, Increased Renal Excretion [emedicine.medscape.com]
- 11. Hyperphosphataemia: treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rogaratinib Dosage In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rogaratinib in preclinical in vivo experiments. The aim is to help optimize dosing strategies to maximize therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BAY 1163877) is a potent and selective oral pan-inhibitor of fibroblast growth factor receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Deregulated FGFR signaling is implicated in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[2] By inhibiting FGFRs, this compound can impede these cancer-promoting processes.[1][2] Its anti-proliferative effects are often mediated through the inhibition of the downstream FGFR/ERK signaling pathway.[1][2]
Q2: What are the known on-target toxicities of this compound and other FGFR inhibitors?
As a class, FGFR inhibitors are associated with a distinct set of on-target toxicities resulting from the inhibition of FGFR signaling in healthy tissues.[4][5] The most commonly observed toxicities in preclinical and clinical studies include:
-
Hyperphosphatemia: This is a consistent on-target effect of FGFR1 inhibition in the kidneys, which play a role in phosphate homeostasis.[5][6]
-
Gastrointestinal (GI) Toxicity: Diarrhea is a common side effect, partly attributed to the inhibition of FGFR4, which is involved in bile acid regulation.[4]
-
Dermatologic Adverse Events: These can manifest as dry skin, hand-foot syndrome, and alopecia.[4][7]
-
Ocular Toxicities: Dry eyes, blurred vision, and retinopathy are known complications.[8][9]
Q3: What is a recommended starting dose for this compound in mouse models?
Preclinical studies in mice have shown that this compound is generally well-tolerated.[1] Doses up to 75 mg/kg administered once daily (QD) or 50 mg/kg administered twice daily (BID) have been used with good tolerability, showing anti-tumor efficacy without causing significant body weight loss (less than 10%) or fatal toxicity.[1] The optimal dose will depend on the specific tumor model and experimental goals. It is recommended to start with a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model.
Q4: How should I prepare this compound for oral administration in vivo?
A commonly used vehicle for the in vivo administration of this compound is a solution of 10% ethanol, 40% Solutol® HS 15, and 50% water, adjusted to a pH of 4 with HCl.[1] It is crucial to ensure the compound is fully dissolved to ensure consistent dosing.
Troubleshooting Guides
Issue 1: Managing Hyperphosphatemia
Symptoms: Elevated serum phosphate levels. While often asymptomatic in animals, severe hyperphosphatemia can lead to soft-tissue mineralization.[6]
Troubleshooting Steps:
-
Establish a Baseline: Measure serum phosphate levels in all animals before initiating treatment.
-
Regular Monitoring: Monitor serum phosphate levels regularly (e.g., weekly) throughout the study.
-
Dose Adjustment: If a significant and sustained increase in phosphate is observed, consider a dose reduction or interruption.
-
Dietary Modification: Switch to a low-phosphate diet to help manage serum phosphate levels.
-
Phosphate Binders: In cases of severe hyperphosphatemia, the use of phosphate binders can be considered, though this may introduce experimental variables.
Issue 2: Addressing Gastrointestinal Toxicity (Diarrhea)
Symptoms: Loose or watery stools, dehydration, and potential weight loss.
Troubleshooting Steps:
-
Daily Monitoring: Observe the animals daily for signs of diarrhea and monitor their body weight.
-
Hydration Support: Ensure animals have easy access to water. In cases of significant dehydration, subcutaneous fluid administration may be necessary.
-
Dose Modification: If diarrhea is severe or accompanied by significant weight loss, a dose reduction or temporary discontinuation of this compound is recommended.
-
Anti-diarrheal Medication: While not ideal as it can confound results, in severe cases, anti-diarrheal agents like loperamide could be considered after consulting with a veterinarian.[4]
Issue 3: Mitigating Dermatologic and Ocular Toxicities
Symptoms:
-
Dermatologic: Dry, flaky skin, redness or inflammation of the paws (hand-foot syndrome), hair loss (alopecia).
-
Ocular: Squinting, excessive blinking, eye discharge, or cloudiness of the cornea.
Troubleshooting Steps:
-
Regular Physical Examination: Conduct thorough physical examinations of the animals at least twice a week, paying close attention to their skin, paws, and eyes.
-
Supportive Care:
-
For dry skin, consider environmental enrichment that minimizes skin irritation.
-
For ocular issues, a veterinarian may recommend lubricating eye drops.
-
-
Dose Adjustment: For grade 3 or higher toxicities (e.g., severe skin ulceration or vision impairment), hold the treatment until the symptoms improve to grade 1 or baseline, and then restart at a reduced dose.[10]
-
Ophthalmologic Evaluation: For persistent or severe ocular symptoms, a more detailed ophthalmologic examination by a veterinary specialist is advised.[8]
Data Presentation
Table 1: this compound In Vitro IC50 Values
| Target | IC50 (nM) |
| FGFR1 | 11.2 |
| FGFR2 | <1 |
| FGFR3 | 18.5 |
| FGFR4 | 201 |
| VEGFR3/FLT4 | 127 |
| Data from MedChemExpress[3] |
Table 2: Preclinical In Vivo Dosing and Tolerability of this compound in Mice
| Dose | Schedule | Animal Model | Tolerability | Reference |
| 50 mg/kg | QD | Balb/cJ mice | Well-tolerated | [1] |
| 75 mg/kg | QD | Balb/cJ mice | Maximally tolerated dose | [1] |
| 35 mg/kg | BID | Nude mice | Well-tolerated | [1] |
| 50 mg/kg | BID | Nude mice | Well-tolerated, partial responses observed | [1] |
| 65 mg/kg | BID | Nude mice | Well-tolerated, partial responses observed | [1] |
| QD: Once daily; BID: Twice daily |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study of this compound in a Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: NCI-H716 human colon cancer cells with FGFR2 amplification.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H716 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation: Prepare this compound in a vehicle of 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4.
-
Dosing: Administer this compound or vehicle via oral gavage at the desired doses and schedules (e.g., 50 mg/kg BID).
-
Toxicity Monitoring:
-
Measure body weight three times a week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
Conduct a weekly detailed physical examination, including skin, paws, and eyes.
-
-
Efficacy Assessment: Continue tumor volume measurements throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points after the last dose for analysis of target engagement (e.g., Western blot for p-FGFR and p-ERK).[1]
Protocol 2: Monitoring and Management of Hyperphosphatemia
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a small volume of blood (e.g., via tail vein or saphenous vein) from each animal to establish baseline serum phosphate levels.
-
Serial Blood Collection: Collect blood samples at regular intervals during the study (e.g., weekly).
-
Sample Processing: Allow blood to clot and then centrifuge to separate the serum.
-
Phosphate Measurement: Analyze serum phosphate levels using a commercially available colorimetric assay kit.
-
Data Analysis: Compare the serum phosphate levels of the treatment groups to the vehicle control group at each time point.
-
Intervention Thresholds: Based on clinical management guidelines, pre-define intervention thresholds. For example:
-
Grade 1: Serum phosphate > upper limit of normal (ULN) to 5.5 mg/dL. Continue treatment and monitoring.
-
Grade 2: >5.5 to 6.9 mg/dL. Consider a low-phosphate diet.
-
Grade 3/4: >7.0 mg/dL. Interrupt dosing until levels decrease, then restart at a lower dose.
-
Mandatory Visualizations
Caption: FGFR Signaling Pathway and this compound's Mechanism of Action.
Caption: In Vivo Efficacy and Tolerability Experimental Workflow.
References
- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular toxicities of fibroblast growth factor receptor inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ocular toxicity of investigational anti-cancer drugs in early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Rogaratinib Technical Support Center: Troubleshooting Insolubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues with Rogaratinib in in vitro experimental settings. The following information is curated to address common challenges and provide clear protocols for optimal experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is practically insoluble in water and ethanol.[1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture absorption can significantly reduce the solubility of the compound.[3]
Q2: My this compound powder won't go into solution even with DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution. Sonication is frequently recommended for this compound.[2]
-
Gentle Warming: Gently warm the solution to 37°C. This can help increase the solubility.[4]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Ensure Fresh DMSO: As mentioned, DMSO is hygroscopic. Using an old bottle that has been opened multiple times may lead to reduced solubility. Always use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to minimize precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid cellular toxicity and reduce the chances of precipitation.[5]
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution directly into the pre-warmed cell culture medium. Pipette the stock solution directly into the medium while gently vortexing or swirling the tube to ensure rapid mixing.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Serum in Media: If your experimental protocol allows, the presence of serum (e.g., FBS) in the cell culture medium can help to stabilize the compound and prevent precipitation through protein binding.[6][7]
Q4: I see a precipitate in my cell culture plate after adding the this compound working solution. What should I do?
A4: If you observe precipitation in your culture plate, it is best to discard the plate and prepare a fresh working solution. The presence of precipitated compound will lead to inaccurate and non-reproducible results. Review your dilution protocol and consider the troubleshooting steps outlined in Q3. You can also visually inspect a small aliquot of your final working solution under a microscope before adding it to your cells to check for any precipitation.[5]
Q5: What are the recommended storage conditions for this compound solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2]
Quantitative Data Summary
The solubility of this compound in DMSO can vary slightly between different batches and suppliers. The following table summarizes the reported solubility data.
| Supplier/Source | Solubility in DMSO | Molar Concentration (mM) |
| Selleck Chemicals | 8 mg/mL | 17.14 mM |
| GlpBio | 6 mg/mL | 12.86 mM |
| TargetMol | 5.5 mg/mL | 11.78 mM |
| MedChemExpress | 5 mg/mL (requires ultrasonic) | 10.72 mM |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Refer to the solubility table above for guidance.
-
To aid dissolution, vortex the solution vigorously and/or place it in an ultrasonic bath until the solution is clear. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium to achieve your desired final concentrations.
-
When diluting, add the this compound stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in the working solution is below 0.5%.
-
Use the final working solution immediately for your in vitro experiments.
-
Visualizations
This compound Insolubility Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
This compound Mechanism of Action: FGFR Signaling Pathway
This compound is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.[1] Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and autophosphorylate, activating downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. This compound inhibits this initial phosphorylation step.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
References
Rogaratinib Phase 1 Trials: A Technical Support Resource for Researchers
For researchers, scientists, and drug development professionals actively engaged in the study of Rogaratinib, this technical support center provides a comprehensive overview of the dose-limiting toxicities and adverse events observed in Phase 1 clinical trials. This resource offers detailed experimental protocols, quantitative data summaries, and troubleshooting guidance to support ongoing and future research.
Understanding Dose-Limiting Toxicities in this compound Phase 1 Trials
A pivotal Phase 1 dose-escalation and dose-expansion study (NCT01976741) involving 126 patients with advanced cancers found that this compound was well-tolerated.[1] Notably, no dose-limiting toxicities (DLTs) were reported , and the maximum tolerated dose (MTD) was not reached.[1] The recommended Phase 2 dose was established at 800 mg taken orally twice daily.[1]
The determination of DLTs was based on adverse events occurring during the first cycle of treatment that were considered related to the investigational drug.[2] The MTD was defined as the dose at which the incidence of DLTs was below 20%.[2]
Summary of Treatment-Emergent Adverse Events (TEAEs)
While no DLTs were observed, a range of treatment-emergent adverse events (TEAEs) were documented. The following table summarizes the most common TEAEs of any grade and the most frequent Grade 3-4 TEAEs reported in the NCT01976741 study.
| Adverse Event | Any Grade (N=126) | Grade 3-4 (N=126) |
| Hyperphosphataemia | 77 (61%) | - |
| Diarrhoea | 65 (52%) | - |
| Decreased appetite | 48 (38%) | - |
| Fatigue | - | 11 (9%) |
| Asymptomatic increased lipase | - | 10 (8%) |
Data sourced from the NCT01976741 Phase 1 trial publication.[1]
Serious treatment-related adverse events were reported in five patients and included decreased appetite, diarrhoea, acute kidney injury, hypoglycaemia, retinopathy, and vomiting. No treatment-related deaths occurred.
Experimental Protocols
Study Design and Dose Escalation
The Phase 1 trial (NCT01976741) was an open-label, non-randomized, dose-escalation study.[2][3] The study employed a model-based dose-response analysis, specifically the continuous reassessment method, for dose escalation.[1] Patients received this compound orally twice daily in continuous 21-day cycles at doses ranging from 50 mg to 800 mg.[1]
Safety Assessment and DLT Definition
The primary objectives of the study included assessing the safety and tolerability of this compound and determining the MTD and DLTs.[1] Safety analyses were performed for all patients who received at least one dose of the drug.[1]
A dose-limiting toxicity was defined as any pre-defined adverse event that occurred during the first cycle of treatment and was considered by the investigators and/or sponsor to be related to this compound.[2] Patients who completed the first cycle or discontinued during the first cycle due to an adverse event or DLT were included in the evaluation for the recommended Phase 2 dose.[1] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Visualizing Key Processes
Experimental Workflow for DLT Assessment in Phase 1 Trials
Caption: Workflow for DLT assessment in a Phase 1 dose-escalation trial.
This compound's Mechanism of Action: The FGFR Signaling Pathway
Caption: this compound inhibits the FGFR signaling pathway, affecting downstream cellular processes.
Troubleshooting and FAQs
This section addresses specific issues and questions that researchers may encounter during their experiments with this compound, focusing on the management of common adverse events.
Q1: A high incidence of hyperphosphatemia is observed in our preclinical models treated with this compound. Is this an expected on-target effect, and what are the recommended management strategies?
A1: Yes, hyperphosphatemia is a well-documented and expected on-target effect of FGFR inhibitors. This occurs because FGFR signaling is involved in phosphate homeostasis. In the Phase 1 trial of this compound, hyperphosphatemia was the most common adverse event, occurring in 61% of patients.[1]
Troubleshooting/Management Strategies:
-
Monitoring: Regularly monitor serum phosphate levels.
-
Dietary Modification: Implement a low-phosphate diet.
-
Phosphate Binders: In a clinical setting, the use of phosphate-binding agents may be considered.
Q2: We are observing significant gastrointestinal (GI) toxicity, specifically diarrhea, in our animal studies. How does this align with clinical findings, and what are the potential mitigation approaches?
A2: Diarrhea is a common adverse event associated with this compound and other FGFR inhibitors. In the Phase 1 trial, 52% of patients experienced diarrhea of any grade.[1]
Troubleshooting/Management Strategies:
-
Dose Adjustment: If severe, a dose reduction or temporary interruption of this compound may be necessary.
-
Supportive Care: In clinical practice, antidiarrheal medications are often used to manage symptoms. Ensuring adequate hydration is also crucial.
Q3: Our in vitro experiments show a decrease in cell viability, but we are unsure if it is due to apoptosis or cell cycle arrest. What are the known downstream effects of this compound on cell fate?
A3: this compound is a pan-FGFR inhibitor that blocks the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation and survival. Inhibition of these pathways can lead to both cell cycle arrest and apoptosis, depending on the cellular context and the specific cancer cell line's dependence on FGFR signaling. Further investigation using assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis (e.g., flow cytometry) is recommended to elucidate the precise mechanism in your model system.
Q4: Are there any known mechanisms of resistance to this compound that we should consider in our long-term studies?
A4: While the provided Phase 1 data does not extensively cover resistance mechanisms, resistance to FGFR inhibitors can emerge through various mechanisms. These can include secondary mutations in the FGFR kinase domain, activation of bypass signaling pathways (e.g., MET, EGFR), or epithelial-to-mesenchymal transition (EMT). When conducting long-term efficacy studies, it is advisable to monitor for potential resistance and to collect samples for genomic and proteomic analysis to investigate any emerging resistance mechanisms.
References
Technical Support Center: Enhancing Rogaratinib Efficacy in Resistant Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rogaratinib. The information provided is intended to help overcome experimental challenges related to drug resistance and to guide the development of strategies to enhance therapeutic efficacy.
Troubleshooting Guides
Issue 1: Decreased this compound sensitivity in vitro over time.
Question: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying mechanisms?
Answer: Acquired resistance to this compound, a pan-FGFR inhibitor, can develop through two primary mechanisms: on-target alterations and off-target bypass signaling.
-
On-Target Resistance: This typically involves the acquisition of secondary mutations within the FGFR kinase domain. These mutations can interfere with this compound binding to the ATP-binding pocket, thereby reducing its inhibitory effect.
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling for survival and proliferation. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK pathways. Activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, and ERBB3 has also been implicated in mediating resistance to FGFR inhibitors.[1][2]
Recommended Troubleshooting Workflow:
Caption: Workflow for investigating and addressing this compound resistance.
Issue 2: this compound shows limited efficacy in a new patient-derived xenograft (PDX) model.
Question: We are testing this compound in a new PDX model with known FGFR alterations, but the anti-tumor response is weaker than expected. What could be the reason?
Answer: Limited efficacy of this compound in a previously uncharacterized PDX model, despite the presence of FGFR alterations, could be due to intrinsic resistance mechanisms. These can include:
-
Co-occurring Genetic Alterations: The tumor may harbor pre-existing mutations in downstream signaling molecules of the PI3K/AKT or RAS/MAPK pathways (e.g., PIK3CA or KRAS mutations), which can render the cells less dependent on FGFR signaling.[3][4]
-
Tumor Heterogeneity: The PDX model may consist of a mixed population of cells, with a sub-clone that does not rely on FGFR signaling for its growth.
-
FGFR mRNA Expression Levels: The level of FGFR mRNA overexpression might not be sufficient to confer sensitivity to this compound.[4]
Recommended Experimental Approach:
-
Genomic and Transcriptomic Analysis: Perform next-generation sequencing (NGS) on the PDX tumor tissue to identify co-occurring mutations in key cancer-related genes. Also, quantify FGFR1-4 mRNA expression levels.
-
Phospho-proteomic Profiling: Analyze the phosphorylation status of key signaling proteins to identify constitutively active bypass pathways.
-
In Vitro Validation: If possible, establish a cell line from the PDX model to perform in vitro drug combination studies based on the molecular profiling results.
Frequently Asked Questions (FAQs)
Q1: What are the most common bypass signaling pathways that confer resistance to this compound?
A1: The most frequently observed bypass pathways are the PI3K/AKT/mTOR and RAS/MAPK pathways. Additionally, the upregulation and activation of other receptor tyrosine kinases like MET, EGFR, and ERBB2/3 can also mediate resistance by providing alternative signaling inputs to these downstream pathways.[1][2]
Q2: Are there combination therapy strategies that have shown promise in overcoming this compound resistance?
A2: Yes, several combination strategies are being explored preclinically and in clinical trials. These include:
-
This compound + PI3K/mTOR inhibitors: This combination is intended to block the PI3K/AKT/mTOR bypass pathway.[5] A clinical trial has investigated the combination of this compound with the PI3K inhibitor Copanlisib.[6]
-
This compound + MEK inhibitors: For tumors with MAPK pathway activation, co-inhibition of FGFR and MEK can be synergistic.
-
This compound + MET/EGFR inhibitors: In cases where resistance is driven by MET or EGFR activation, dual inhibition has shown to be effective in preclinical models.[1][2][7]
-
This compound + Immunotherapy: A phase 1b trial (FORT-2) combining this compound with the PD-L1 inhibitor Atezolizumab showed promising efficacy in urothelial carcinoma, suggesting that FGFR inhibition may enhance the response to immunotherapy.[8][9]
Q3: Can sequential treatment with other FGFR inhibitors be a viable strategy after this compound resistance develops?
A3: This depends on the mechanism of resistance. If resistance is due to a specific FGFR kinase domain mutation, an irreversible FGFR inhibitor like Futibatinib, which can overcome some of these mutations, might be effective.[5] However, if resistance is due to bypass pathway activation, switching to another FGFR inhibitor is unlikely to be beneficial.
Data Presentation
Table 1: Preclinical Efficacy of this compound in FGFR-Driven Cancer Models
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) | Reference |
| DMS-114 | Lung Cancer | FGFR1 amplification | ~50 | [3] |
| NCI-H716 | Colon Cancer | FGFR2 amplification | ~100 | [3] |
| RT-112 | Bladder Cancer | FGFR3-TACC3 fusion | ~20 | [1] |
| JMSU1 | Bladder Cancer | FGFR3 mutation | ~30 | [1] |
Table 2: Clinical Efficacy of this compound-Based Therapies
| Trial Name | Cancer Type | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| FORT-1 (Phase II/III) | Urothelial Carcinoma | This compound monotherapy | 20.7% | 2.7 months | [4] |
| FORT-2 (Phase 1b) | Urothelial Carcinoma | This compound + Atezolizumab | 53.8% | 6.1 months | [8] |
| ROGABREAST (Phase II) | HR+/HER2- Breast Cancer | This compound + Palbociclib + Fulvestrant | 0% (66.7% stable disease) | 3.5 months | [10] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, significant cell death is expected. Monitor the culture and replace the drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells recover and resume proliferation, passage them and increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Establishment of Resistance: Repeat the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). This process can take several months.
-
Characterization: Characterize the established resistant cell line by re-evaluating the this compound IC50 and comparing it to the parental line. Analyze for resistance mechanisms as described in the troubleshooting guide.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
-
Sample Preparation:
-
Treat sensitive and resistant cells with or without this compound for the desired time.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-antibodies.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473, anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein.
-
Signaling Pathway Diagrams
Caption: Simplified FGFR signaling and potential bypass activation pathways.
Caption: Decision tree for selecting combination therapies based on resistance mechanisms.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Rogaratinib Drug-Drug Interaction Studies: A Technical Support Guide
For researchers, scientists, and drug development professionals, understanding the drug-drug interaction (DDI) profile of an investigational compound like Rogaratinib is critical for designing safe and effective clinical studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the DDI studies of this compound.
Disclaimer: The development of this compound was discontinued by Bayer. As a result, publicly available information on its comprehensive drug-drug interaction profile is limited. This guide summarizes the available information and provides standardized protocols for assessing DDI potential.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
In vitro studies have indicated that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C9[1]. The potential for other metabolic pathways has not been extensively reported in publicly available literature.
Q2: What is the potential for this compound to be a victim of drug-drug interactions?
Given that this compound is a substrate of CYP3A4, there is a significant potential for its plasma concentrations to be altered when co-administered with strong inhibitors or inducers of this enzyme.
-
Strong CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) would be expected to increase this compound exposure, potentially leading to an increased risk of adverse events.
-
Strong CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) could significantly decrease this compound's plasma concentrations, potentially reducing its therapeutic efficacy.
Clinical trial protocols for this compound recommended avoiding the concomitant use of strong inhibitors and inducers of CYP3A4[2][3].
Q3: What is the potential for this compound to be a perpetrator of drug-drug interactions?
The potential for this compound to act as an inhibitor or inducer of CYP enzymes or as an inhibitor of drug transporters has been a consideration in its clinical development.
-
CYP Inhibition/Induction: Specific in vitro data on the inhibitory (IC50 values) or inductive potential of this compound on major CYP enzymes are not publicly available.
-
Transporter Inhibition: Clinical trial protocols have advised caution when co-administering this compound with sensitive substrates of P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug and Toxin Extrusion proteins (MATE1 and MATE2K)[3]. This suggests a potential for this compound to inhibit these transporters, which could lead to increased plasma concentrations of co-administered substrate drugs.
Q4: Have any clinical drug-drug interaction studies been conducted with this compound?
While formal DDI studies with detailed pharmacokinetic data are not available in the public domain, some clinical trial information provides insights. A study of this compound in combination with fulvestrant and palbociclib reported no new emergent toxicities from drug-drug interactions, though specific pharmacokinetic data were not provided[4].
Troubleshooting Experimental Design
Problem: Unexpected variability in this compound plasma concentrations in a preclinical or clinical study.
Possible Cause: Concomitant medication use affecting CYP3A4 activity.
Troubleshooting Steps:
-
Review Co-medications: Scrutinize the list of all concomitant medications for known CYP3A4 inhibitors or inducers.
-
Dietary and Herbal Supplements: Investigate the use of any herbal supplements (e.g., St. John's Wort) or dietary factors (e.g., grapefruit juice) that can modulate CYP3A4 activity.
-
Pharmacogenetic Considerations: While not specifically reported for this compound, genetic polymorphisms in CYP3A4 or CYP2C9 could contribute to inter-individual variability in its metabolism.
Data on this compound Drug-Drug Interaction Potential
Table 1: In Vitro Metabolism of this compound
| Parameter | Description |
| Primary Metabolizing Enzyme | CYP3A4[1] |
| Minor Metabolizing Enzyme | CYP2C9[1] |
Table 2: In Vitro CYP Inhibition and Induction Potential of this compound
| CYP Isoform | Inhibition (IC50) | Induction (EC50/Fold-change) |
| CYP1A2 | Not Available | Not Available |
| CYP2B6 | Not Available | Not Available |
| CYP2C8 | Not Available | Not Available |
| CYP2C9 | Not Available | Not Available |
| CYP2C19 | Not Available | Not Available |
| CYP2D6 | Not Available | Not Available |
| CYP3A4 | Not Available | Not Available |
Table 3: In Vitro Transporter Interaction Potential of this compound
| Transporter | Substrate Potential | Inhibition Potential (IC50) |
| P-gp | Potential (Implied) | Potential (Implied)[3] |
| BCRP | Potential (Implied) | Potential (Implied)[3] |
| OATP1B1 | Not Available | Not Available |
| OATP1B3 | Not Available | Not Available |
| OAT1 | Not Available | Not Available |
| OAT3 | Not Available | Not Available |
| OCT2 | Not Available | Not Available |
| MATE1 | Potential (Implied) | Potential (Implied)[3] |
| MATE2K | Potential (Implied) | Potential (Implied)[3] |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay
Objective: To determine the direct and time-dependent inhibitory potential of this compound on major human CYP enzymes.
Methodology:
-
System: Human liver microsomes (pooled from multiple donors) or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Incubation:
-
Direct Inhibition: Pre-incubate this compound at various concentrations with the enzyme system and NADPH for a short period before adding the probe substrate.
-
Time-Dependent Inhibition (TDI): Pre-incubate this compound with the enzyme system and NADPH for various time points (e.g., 0, 15, 30 minutes) before adding the probe substrate.
-
-
Analysis: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for direct inhibition and the k_inact and K_I values for time-dependent inhibition.
Protocol 2: In Vitro Transporter Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound on key uptake and efflux transporters.
Methodology:
-
System: Use cell lines overexpressing the transporter of interest (e.g., Caco-2 for P-gp and BCRP, HEK293-OATP1B1, HEK293-MATE1).
-
Substrates: Utilize specific probe substrates for each transporter (e.g., digoxin for P-gp, estrone-3-sulfate for BCRP, metformin for MATE1).
-
Incubation: Incubate the cells with the probe substrate in the presence and absence of various concentrations of this compound.
-
Analysis: Measure the intracellular accumulation (for uptake transporters) or the transport across a cell monolayer (for efflux transporters) of the probe substrate using an appropriate analytical method (e.g., scintillation counting for radiolabeled substrates, LC-MS/MS).
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of each transporter.
Visualizations
Caption: this compound's metabolic pathway and potential DDIs.
Caption: Workflow for investigating drug-drug interactions.
References
Technical Support Center: Troubleshooting Variability in Rogaratinib Response in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the challenges of variability in Rogaratinib response in preclinical xenograft models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and deeper insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BAY 1163877) is an orally available, potent, and selective small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, differentiation, migration, and survival.[3] In many cancers, aberrant FGFR signaling, through mechanisms like gene amplification, mutations, or translocations, can drive tumor growth.[2][4] this compound works by competitively binding to the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and blocking downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways.[2][4] This inhibition can lead to reduced tumor cell proliferation and induction of apoptosis.[1]
Q2: What are the key determinants of this compound sensitivity in xenograft models?
The primary determinant of this compound sensitivity is the level of FGFR mRNA overexpression in the tumor model.[2][4] Preclinical studies have consistently shown a strong correlation between high FGFR1/3 mRNA expression and in vivo efficacy of this compound.[2][5] Tumors with FGFR gene amplification or activating mutations are also more likely to respond to this compound treatment. Therefore, proper molecular characterization of xenograft models prior to study initiation is crucial for predicting response.
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can be intrinsic or acquired and can occur through several mechanisms:
-
Bypass Signaling Pathway Activation: Tumor cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. Upregulation of other receptor tyrosine kinases such as MET, EGFR, and ERBB2/3 has been observed in this compound-resistant models.[6] This leads to the reactivation of downstream pathways like MAPK and PI3K/AKT, rendering the cells independent of FGFR signaling for their growth and survival.
-
Gatekeeper Mutations: Although less common for this compound specifically in the provided literature, gatekeeper mutations in the FGFR kinase domain are a known mechanism of resistance to other FGFR inhibitors. These mutations can prevent the drug from binding effectively to its target.
-
Epithelial-to-Mesenchymal Transition (EMT): Transcriptomic analyses of resistant cell lines have shown changes in gene sets associated with EMT, which can contribute to drug resistance and a more aggressive tumor phenotype.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common sources of variability in this compound response in xenograft studies.
Issue 1: High Inter-animal Variability in Tumor Response within the Same Treatment Group
| Potential Cause | Troubleshooting Steps |
| Tumor Heterogeneity | - Pre-study Characterization: Perform molecular profiling (e.g., RNA sequencing, immunohistochemistry) on a subset of tumors to confirm consistent FGFR expression levels across the cohort. - Passage Number: Use cells from a consistent and low passage number for tumor implantation, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Inconsistent Tumor Implantation | - Standardized Technique: Ensure a consistent number of cells is implanted at the same anatomical site (e.g., subcutaneous flank, orthotopic).[7] Use of Matrigel can sometimes improve tumor take-rate and uniformity. - Operator Training: Provide thorough training to all personnel involved in tumor implantation to minimize technical variability. |
| Variable Drug Exposure | - Formulation and Administration: Prepare fresh this compound formulation daily and ensure accurate dosing based on individual animal body weight. For oral gavage, verify proper administration technique to avoid incomplete dosing. - Pharmacokinetic (PK) Analysis: In a satellite group of animals, collect blood samples at various time points to assess drug exposure and confirm that it is within the expected range. |
Issue 2: Lack of Expected Efficacy in a Supposedly Sensitive Xenograft Model
| Potential Cause | Troubleshooting Steps |
| Incorrect Model Selection | - Verify FGFR Status: Re-confirm the FGFR expression or mutation status of the cell line or patient-derived xenograft (PDX) model. FGFR mRNA overexpression is a key predictor of response.[2][4] - Literature Review: Thoroughly review the literature for published data on the specific model's response to this compound or other pan-FGFR inhibitors. |
| Suboptimal Dosing Regimen | - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose and schedule for the specific xenograft model. Doses up to 75 mg/kg once daily (QD) or 50 mg/kg twice daily (BID) have been shown to be well-tolerated and effective in some models.[1] - Pharmacodynamic (PD) Analysis: Collect tumor samples at different time points post-treatment to assess the inhibition of FGFR phosphorylation (p-FGFR) and downstream signaling (e.g., p-ERK) to confirm target engagement. |
| Development of Acquired Resistance | - Monitor Tumor Growth: If initial tumor regression is followed by regrowth despite continuous treatment, it may indicate acquired resistance. - Molecular Analysis of Resistant Tumors: At the end of the study, collect resistant tumors for molecular analysis (e.g., RNA-seq, proteomics) to identify potential resistance mechanisms, such as the activation of bypass signaling pathways (e.g., MET upregulation).[6] |
Issue 3: Inconsistent or Unreliable Pharmacodynamic (PD) Biomarker Data
| Potential Cause | Troubleshooting Steps |
| Improper Tissue Handling | - Rapid Processing: Excise and process tumor tissue rapidly after collection to prevent protein degradation and preserve phosphorylation states. Snap-freeze samples in liquid nitrogen or immediately place them in a suitable lysis buffer. - Standardized Protocols: Use standardized protocols for tissue homogenization, protein extraction, and western blotting or other analytical methods. |
| Timing of Sample Collection | - Time-Course Experiment: Conduct a pilot time-course experiment to determine the optimal time point for observing maximal target inhibition after this compound administration. - Consistency: Collect all tumor samples for PD analysis at the same time point relative to the last drug dose. |
| Antibody Quality and Validation | - Antibody Validation: Ensure that the antibodies used for detecting p-FGFR, p-ERK, and other signaling proteins are specific and have been validated for the intended application (e.g., western blotting, immunohistochemistry). - Positive and Negative Controls: Include appropriate positive and negative controls in all PD analyses to ensure the reliability of the results. |
Data Presentation
Table 1: In Vitro Proliferation Inhibition by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| H1581 | Lung Cancer | FGFR1 Amplification | 36 - 244 |
| DMS114 | Lung Cancer | FGFR1 Amplification | 36 - 244 |
| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | Not specified |
| RT-112 | Bladder Cancer | Not specified | Not specified |
| UM-UC-3 | Bladder Cancer | Not specified | Less Sensitive |
| NCI-H520 | Lung Cancer | Not specified | Less Sensitive |
Data compiled from multiple sources. Specific IC50 values can vary between experiments.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | FGFR Alteration | This compound Dose | T/C Volume Ratio* | Response |
| C51 (syngeneic) | Colon Cancer | FGFR1 Overexpression | 50 mg/kg QD | 0.27 | Partial Response (22%) |
| C51 (syngeneic) | Colon Cancer | FGFR1 Overexpression | 75 mg/kg QD | 0.16 | Partial Response (22%) |
| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | 35 mg/kg BID | 0.17 | Not specified |
| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | 50 mg/kg BID | 0.14 | Not specified |
| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | 65 mg/kg BID | 0.09 | Not specified |
| LU299 (PDX) | Lung Cancer | Not specified | 50 mg/kg BID | 0.33 | Not specified |
| LXFL1121 (PDX) | Lung Cancer | Not specified | 50 mg/kg BID | 0.26 | Not specified |
*T/C volume ratio: Treatment group tumor volume / Control group tumor volume. A lower ratio indicates greater efficacy.[1]
Experimental Protocols
General Protocol for a this compound Xenograft Efficacy Study
-
Cell Culture and Animal Models:
-
Culture cancer cells with known FGFR status in appropriate media.
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice) for xenograft studies. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[1]
-
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile solution (e.g., PBS or media) with or without Matrigel.
-
Subcutaneously inject a defined number of cells (typically 1x10^6 to 10x10^6) into the flank of each mouse.[7]
-
For patient-derived xenografts (PDX), implant small tumor fragments subcutaneously.[8]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% ethanol, 40% Solutol® HS 15, 50% water at pH 4).[9]
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once or twice daily).
-
The control group should receive the vehicle only.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Calculate the tumor growth inhibition (TGI) or T/C ratio to determine efficacy.
-
-
Pharmacodynamic Analysis (Optional):
-
In a satellite group of animals, collect tumors at a specified time point after the last dose.
-
Process the tumors for analysis of target engagement (e.g., p-FGFR, p-ERK) by western blotting or immunohistochemistry.
-
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for a xenograft study with this compound.
Caption: Mechanisms of resistance to this compound.
References
- 1. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. Monitoring of xenograft tumor growth and response to chemotherapy by non-invasive in vivo multispectral fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rogaratinib vs. Chemotherapy in Advanced Urothelial Carcinoma: A Comparative Guide
A detailed analysis of the clinical evidence, experimental protocols, and underlying biological pathways comparing the efficacy and safety of rogaratinib to standard chemotherapy in the treatment of advanced or metastatic urothelial carcinoma.
This guide provides a comprehensive comparison of this compound, a targeted therapy, against standard chemotherapy for patients with advanced urothelial carcinoma, particularly those with fibroblast growth factor receptor (FGFR) alterations. The information is primarily based on the findings of the FORT-1 clinical trial.
Performance Data
The FORT-1 trial, a phase II/III study, evaluated the efficacy and safety of this compound compared to standard chemotherapy in patients with locally advanced or metastatic urothelial carcinoma who had previously been treated with platinum-based chemotherapy and were selected based on FGFR1/3 mRNA expression.[1][2][3]
Efficacy
The study found that this compound demonstrated comparable efficacy to chemotherapy in the overall population of patients with FGFR1/3 mRNA-positive tumors.[4] However, an exploratory analysis suggested a greater benefit for this compound in a subgroup of patients with specific FGFR3 DNA alterations.[2][5]
| Efficacy Endpoint | This compound | Chemotherapy |
| Overall Survival (OS) | 8.3 months (median) | 9.8 months (median) |
| Progression-Free Survival (PFS) | 2.7 months (median) | 3.2 months (median) |
| Objective Response Rate (ORR) | 20.7% | 19.3% |
| ORR in patients with FGFR3 DNA alterations | 52.4% | 26.7% |
| Disease Control Rate (DCR) | Not explicitly stated | Not explicitly stated |
| Duration of Response (DoR) | 4.9 months (median) | 5.8 months (median) |
| Data sourced from the FORT-1 clinical trial.[1][3][4][5][6] |
Safety and Tolerability
Both this compound and chemotherapy presented manageable safety profiles, though the types of adverse events differed.[1][6]
| Adverse Events (Grade 3/4) | This compound | Chemotherapy |
| Grade 3 | 43.0% | 39.0% |
| Grade 4 | 4.7% | 18.3% |
| Data sourced from the FORT-1 clinical trial.[1][3][5][6] |
Experimental Protocols
FORT-1 Study Design
The FORT-1 trial was a randomized, open-label, phase II/III study.[2][3] Due to comparable efficacy between the two treatment arms in the phase II portion, the trial did not proceed to phase III.[5]
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with FGFR1/3 mRNA overexpression who had received at least one prior platinum-containing regimen.[3]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either this compound or chemotherapy.[3]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[4]
-
Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), disease control rate (DCR), duration of response, and safety and tolerability.[4]
Visualizations
FGFR Signaling Pathway and this compound's Mechanism of Action
This compound is a pan-FGFR inhibitor, targeting FGFR1-4.[1][2][3] In urothelial carcinoma, alterations in the FGFR pathway can lead to uncontrolled cell growth and proliferation. This compound works by blocking these signals.
Caption: Mechanism of this compound in blocking the FGFR signaling pathway.
FORT-1 Clinical Trial Workflow
The following diagram illustrates the workflow of the FORT-1 clinical trial, from patient selection to data analysis.
Caption: Workflow of the FORT-1 clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. This compound vs Chemotherapy in Previously Treated Patients With Advanced Urothelial Carcinoma and FGFR1/3 mRNA Overexpression - The ASCO Post [ascopost.com]
- 6. urotoday.com [urotoday.com]
A Comparative Analysis of Rogaratinib Efficacy Versus Other Pan-FGFR Inhibitors
This guide provides an objective comparison of the efficacy of Rogaratinib with other prominent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, including Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.
The FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Genetic alterations such as mutations, amplifications, and fusions in FGFRs can lead to aberrant signaling, promoting cancer development.[2][4] Pan-FGFR inhibitors are designed to block this dysregulated signaling. The binding of an FGF ligand to its receptor triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[5][6][7]
In Vitro Efficacy: A Head-to-Head Comparison of Potency
The in vitro potency of pan-FGFR inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the different FGFR subtypes. A lower IC50 value indicates greater potency.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | 1.8[8][9] | <1[8][9] | 9.2[8][9] | 1.2[8][9] |
| Erdafitinib | 1.2[10][11] | 2.5[10][11] | 3.0[10][11] | 5.7[10][11] |
| Pemigatinib | 0.4[12][13] | 0.5[12][13] | 1.0[12] | 30[12][14] |
| Infigratinib | 0.9[15][16][17] | 1.4[15][16][17] | 1.0[15][16][17] | 61[18][19] |
| Futibatinib | 1.8[20][21] | 1.4[21] | 1.6[20][21] | 3.7[20][21] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The IC50 values are determined through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation activity of purified FGFR enzymes.
-
Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are purified. A synthetic peptide substrate for the kinase is prepared.
-
Inhibitor Dilution: The pan-FGFR inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: The FGFR enzyme, peptide substrate, and ATP (often radiolabeled) are incubated with the different concentrations of the inhibitor.
-
Measurement of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using methods like radiometric assays (measuring incorporation of radioactive phosphate) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[10][11]
-
IC50 Calculation: The data are plotted as the percentage of kinase activity versus inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in enzyme activity.
References
- 1. Reactome | Signaling by FGFR [reactome.org]
- 2. What is Infigratinib used for? [synapse.patsnap.com]
- 3. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. journals.plos.org [journals.plos.org]
- 15. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. infigratinib [drugcentral.org]
- 19. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Rogaratinib and Erdafitinib in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for bladder cancer has been significantly advanced by the development of fibroblast growth factor receptor (FGFR) inhibitors. Among these, rogaratinib and erdafitinib have emerged as key players, demonstrating notable efficacy in patients with FGFR-altered tumors. This guide provides an objective, data-driven comparison of these two therapeutic agents, focusing on their mechanism of action, preclinical efficacy, clinical trial outcomes, and safety profiles to inform research and development efforts.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both this compound and erdafitinib are potent oral inhibitors of the FGFR tyrosine kinase family (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3][4] Aberrant FGFR signaling, driven by gene mutations, fusions, or amplifications, is a key oncogenic driver in a subset of urothelial carcinomas.[1][5] By binding to the ATP-binding pocket of the FGFRs, both drugs inhibit receptor phosphorylation and downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and migration.[1][2][6] This targeted inhibition ultimately leads to decreased tumor cell viability and tumor growth.[1][3][4]
Signaling Pathway of FGFR Inhibitors
Caption: FGFR signaling pathway and points of inhibition by this compound and erdafitinib.
Preclinical and In Vitro Efficacy
Preclinical studies have established the potent and selective anti-tumor activity of both this compound and erdafitinib in FGFR-addicted cancer cell lines, including those derived from bladder cancer.
| Parameter | This compound | Erdafitinib |
| Target | Pan-FGFR (FGFR1-4) inhibitor[1][2] | Pan-FGFR (FGFR1-4) inhibitor[3][4] |
| IC50 Values | Low nanomolar range against FGFRs 1-4[7] | Low nanomolar range (1.2-5.7 nmol/L) for FGFRs 1-4[7] |
| Cell Line Activity | Reduced proliferation in various FGFR-addicted cancer cell lines, including bladder cancer[1][8] | Decreased cell viability in cell lines with FGFR genetic alterations (mutations, amplifications, fusions)[3][4] |
| In Vivo Activity | Demonstrated strong efficacy in cell line- and patient-derived xenograft models with FGFR overexpression[1][8] | Showed antitumor activity in FGFR-expressing xenograft models, including those from bladder cancer[3][4] |
Clinical Efficacy in Bladder Cancer
While no direct head-to-head clinical trials have been conducted between this compound and erdafitinib, a comparison of their respective clinical trial data provides valuable insights into their clinical performance. Erdafitinib is currently FDA-approved for patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[9]
This compound Clinical Trial Data
| Trial | Phase | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase I (NCT01976741) | I | Advanced solid tumors, including urothelial carcinoma, with FGFR mRNA overexpression[10] | This compound monotherapy | 24% in urothelial carcinoma subset[10] | 3.3 months[11] | 7.75 months[5] |
| FORT-1 (NCT03410693) | II/III | Locally advanced or metastatic urothelial carcinoma with FGFR1/3 mRNA expression, previously treated with platinum-based chemotherapy[12] | This compound vs. Chemotherapy | 20.7% (vs. 19.3% for chemo)[12] | 2.7 months (vs. 2.9 months for chemo)[5] | 8.3 months (vs. 9.8 months for chemo)[12] |
| FORT-1 (Subgroup) | II/III | Patients with FGFR3 DNA alterations[10] | This compound vs. Chemotherapy | 52.4% (vs. 26.7% for chemo)[10] | Not Reported | Not Reported |
| FORT-2 (NCT03473756) | Ib | Cisplatin-ineligible, locally advanced or metastatic urothelial carcinoma with FGFR1/3 mRNA overexpression[13][14] | This compound + Atezolizumab | 53.8% (at recommended Phase 2 dose)[13] | 6.1 months[14] | 12.0 months[14] |
Erdafitinib Clinical Trial Data
| Trial | Phase | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BLC2001 (NCT02365597) | II | Locally advanced or metastatic urothelial carcinoma with FGFR2/3 alterations, progressed after platinum-based chemotherapy[15][16] | Erdafitinib monotherapy | 40%[15][16] | 5.5 months[15] | 13.8 months[15][16] |
| THOR (BLC3001) Cohort 1 (NCT03390504) | III | Metastatic urothelial carcinoma with FGFR3 alterations, progressed after ≥1 prior systemic therapy including a PD-1/L1 inhibitor[17] | Erdafitinib vs. Chemotherapy | 35.3% (vs. 8.5% for chemo)[17] | 5.6 months (vs. 2.7 months for chemo)[9][17] | 12.1 months (vs. 7.8 months for chemo)[9][17] |
| THOR (BLC3001) Cohort 2 (NCT03390504) | III | Metastatic urothelial carcinoma with FGFR3 alterations, immunotherapy-naive[18] | Erdafitinib vs. Pembrolizumab | 40% (vs. 21.6% for pembrolizumab)[18] | 4.4 months (vs. 2.7 months for pembrolizumab)[18] | No significant difference[18] |
Safety and Tolerability
The safety profiles of both this compound and erdafitinib are generally manageable, with adverse events consistent with their mechanism of action as FGFR inhibitors.
| Adverse Event | This compound | Erdafitinib |
| Common AEs | Diarrhea, hyperphosphatemia, fatigue[13][14] | Increased phosphate, nail disorders, diarrhea, stomatitis[17] |
| Grade ≥3 AEs | Occurred in 43.0% of patients in FORT-1 (monotherapy)[12] and 73% in FORT-2 (combination therapy)[13] | Occurred in 67% of patients in BLC2001[19] |
| Dose Reductions/Interruptions | Common, as seen in the FORT-2 trial[14] | Common, with dose escalation to 9mg daily after 14-21 days if tolerated[15] |
| Specific AEs of Interest | Hyperphosphatemia[20] | Ocular disorders (central serous retinopathy/retinal pigment epithelial detachment)[3], hyperphosphatemia[15] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the development of these inhibitors.
Kinase Inhibition Assay (Generalized Protocol)
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used. A specific peptide substrate for the kinase is also prepared.
-
Inhibitor Dilution: this compound or erdafitinib is serially diluted to create a range of concentrations.
-
Kinase Reaction: The FGFR kinase is pre-incubated with the inhibitor for a defined period. The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
Detection: After a set incubation time, the reaction is stopped. The level of substrate phosphorylation is quantified. This can be done using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by measuring the incorporation of radiolabeled ATP.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (Generalized Protocol)
Caption: Generalized workflow for a cell viability assay.
Methodology:
-
Cell Culture: Human bladder cancer cell lines with known FGFR alteration status are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or erdafitinib.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow the drug to exert its effect.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay. For example, an MTT assay measures the metabolic activity of viable cells, while a CellTiter-Glo assay quantifies ATP levels, an indicator of cell viability.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value for cell growth inhibition is calculated.
Conclusion
Both this compound and erdafitinib are potent pan-FGFR inhibitors with demonstrated anti-tumor activity in FGFR-driven bladder cancer. Erdafitinib has gained regulatory approval and has shown significant clinical benefit, particularly in patients with FGFR2/3 alterations who have progressed on prior therapies. This compound has also shown promising efficacy, especially in combination with immunotherapy and in a subgroup of patients with FGFR3 DNA alterations. The choice of patient selection biomarkers (FGFR mRNA overexpression for this compound vs. DNA alterations for erdafitinib) represents a key difference in their clinical development strategies. Future research, potentially including direct comparative trials and further investigation into resistance mechanisms, will be crucial to optimize the use of these targeted agents in the treatment of bladder cancer.
References
- 1. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 7. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 8. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacr.org [aacr.org]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/3 mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. urologytimes.com [urologytimes.com]
- 14. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erdafitinib: A novel therapy for FGFR-mutated urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 19. Frontiers | Erdafitinib treatment in metastatic urothelial carcinoma: a real-world analysis [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Rogaratinib's Potency: A Comparative Analysis in FGFR-Amplified versus FGFR-Mutated Cancers
A comprehensive review of preclinical and clinical data suggests that while rogaratinib, a pan-FGFR inhibitor, demonstrates activity against both FGFR-amplified and FGFR-mutated tumors, its efficacy appears more pronounced in cancers harboring specific FGFR3 mutations. This guide synthesizes available experimental data to offer a comparative perspective for researchers and drug development professionals on the therapeutic potential of this compound across these distinct molecular subtypes.
This compound is an orally available, small-molecule inhibitor targeting the kinase activity of FGFR1-4.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, non-small cell lung cancer (NSCLC), and breast cancer. This guide provides a detailed comparison of this compound's efficacy in preclinical and clinical settings characterized by either FGFR amplification or mutation.
Preclinical Efficacy: In Vitro and In Vivo Models
Preclinical studies have established the anti-tumor activity of this compound across a range of cancer models with FGFR alterations. The primary mechanism of action involves the inhibition of FGFR autophosphorylation and subsequent downregulation of the MAPK/ERK signaling pathway.[1][2]
Performance in FGFR-Amplified Cancers
In vitro, this compound has demonstrated potent anti-proliferative effects in cancer cell lines characterized by FGFR amplification and overexpression. For instance, in the NCI-H716 colorectal cancer cell line, which has an FGFR2 amplification, this compound effectively inhibits FGFR2 autophosphorylation at a concentration of 100 nM.[1] Similarly, in the DMS-114 lung cancer cell line with FGFR1 amplification, the drug shows marked antitumor efficacy.[1] The sensitivity of cancer cell lines to this compound has been shown to strongly correlate with FGFR mRNA expression levels, which is often a surrogate for gene amplification.[1]
In vivo studies using xenograft models of human cancers with FGFR amplification have corroborated these findings. In a colorectal carcinoma model using NCI-H716 cells, this compound treatment resulted in dose-dependent tumor growth inhibition.[1] Furthermore, in a patient-derived xenograft (PDX) model of lung cancer with FGFR1 overexpression, this compound monotherapy demonstrated significant antitumor activity.[1]
Performance in FGFR-Mutated Cancers
Preclinical data on this compound's efficacy in models with defined FGFR mutations is also available, particularly in the context of urothelial bladder cancer. The RT112 bladder cancer cell line, which harbors an activating FGFR3 mutation, is sensitive to this compound. In vivo studies have shown that this compound strongly inhibits tumor growth in the RT112 xenograft model.[2]
The tables below summarize the quantitative data from key preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in FGFR-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |
| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | ~100 | [1] |
| DMS-114 | Small Cell Lung Cancer | FGFR1 Amplification | <1000 | [1] |
| MFM-223 | Breast Cancer | FGFR2 Amplification | <1000 | [1] |
Table 2: In Vivo Efficacy of this compound in FGFR-Amplified Xenograft Models
| Model | Cancer Type | FGFR Alteration | Treatment and Dose | Tumor Growth Inhibition (T/C) | Reference |
| NCI-H716 | Colorectal Carcinoma | FGFR2 Amplification | 65 mg/kg, BID | 0.09 | [1] |
| DMS-114 | Small Cell Lung Cancer | FGFR1 Amplification | 50 mg/kg, BID | 0.34 | [1] |
| LU299 (PDX) | Lung Cancer | FGFR1 Overexpression | 50 mg/kg, BID | 0.33 | [1] |
Table 3: Preclinical Efficacy of this compound in an FGFR-Mutated Model
| Model | Cancer Type | FGFR Alteration | Setting | Efficacy Metric | Reference |
| RT112 | Bladder Cancer | FGFR3 Mutation | In Vivo Xenograft | Strong tumor growth inhibition | [2] |
Clinical Efficacy: Insights from Human Trials
Clinical trials with this compound have primarily focused on patient populations with advanced solid tumors selected based on FGFR mRNA overexpression, which can be indicative of various underlying alterations including amplification and mutation. The Phase II/III FORT-1 study provides the most direct clinical comparison of this compound's efficacy in a patient population stratified by FGFR status.
In the overall population of the FORT-1 trial, which included patients with locally advanced or metastatic urothelial carcinoma with FGFR1/3 mRNA overexpression, this compound showed an objective response rate (ORR) of 20.7%.[3] However, a retrospective exploratory analysis of this study revealed a significantly higher ORR of 52.4% in a subgroup of patients whose tumors harbored FGFR3 DNA alterations (mutations or fusions).[3] This suggests that patients with FGFR3-mutated urothelial carcinoma may derive greater benefit from this compound treatment compared to a broader population selected solely on FGFR mRNA expression.
Table 4: Clinical Efficacy of this compound in the FORT-1 Study (Urothelial Carcinoma)
| Patient Population | n | Objective Response Rate (ORR) | 95% Confidence Interval | Reference |
| Overall (FGFR1/3 mRNA Positive) | 87 | 20.7% | 12.7% - 30.7% | [3] |
| Subgroup with FGFR3 DNA Alterations | 21 | 52.4% | 29.8% - 74.3% | [3] |
| Subgroup with Wild-Type FGFR3 | - | 11.5% | 4.7% - 22.2% | [3] |
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below.
In Vitro Cell Proliferation Assay
The anti-proliferative effect of this compound was assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay. Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was determined by measuring the ATP content, which is an indicator of metabolically active cells. The IC50 values, representing the drug concentration required to inhibit cell proliferation by 50%, were then calculated.[1]
Western Blot Analysis
To evaluate the mechanism of action, cancer cells were treated with this compound for a specified period. Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against phosphorylated and total FGFR, ERK1/2, and other relevant signaling proteins. Following incubation with secondary antibodies, the protein bands were visualized to assess the inhibition of phosphorylation.[1]
In Vivo Xenograft Studies
Female immunodeficient mice were subcutaneously inoculated with human cancer cells. When tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules. Tumor volumes were measured regularly, and the treatment's efficacy was evaluated by calculating the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group (T/C).[1]
Clinical Trial Design (FORT-1 Study)
The FORT-1 trial was a randomized, open-label, multicenter Phase II/III study. Patients with locally advanced or metastatic urothelial carcinoma who had progressed after at least one prior platinum-containing chemotherapy and had tumors with FGFR1 or FGFR3 mRNA overexpression were randomized to receive either this compound (800 mg orally twice daily) or standard chemotherapy (docetaxel, paclitaxel, or vinflunine). The primary endpoint was overall survival. An exploratory analysis was conducted to assess the ORR in a subgroup of patients with FGFR3 DNA alterations.[3]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
References
Rogaratinib vs. Standard-of-Care Chemotherapy: A Comparative Safety Profile for Researchers
A comprehensive analysis of clinical trial data reveals key differences in the safety and tolerability of the FGFR inhibitor rogaratinib compared to traditional chemotherapy regimens in the treatment of advanced cancers. This guide provides an objective comparison for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and pathway visualizations to inform ongoing and future research.
This comparison primarily draws upon data from the FORT-1 clinical trial, a pivotal phase II/III study that evaluated the efficacy and safety of this compound against standard-of-care chemotherapy in patients with locally advanced or metastatic urothelial carcinoma (UC) who have fibroblast growth factor receptor (FGFR) 1/3 mRNA overexpression. Additionally, safety data for standard chemotherapy regimens used in other FGFR-driven cancers, such as cholangiocarcinoma, are included for a broader perspective.
Executive Summary of Safety Profiles
This compound, an oral pan-FGFR inhibitor, has demonstrated a manageable safety profile in clinical trials.[1] Its adverse event profile is distinct from that of traditional cytotoxic chemotherapy, characterized by on-target effects related to FGFR inhibition. Standard-of-care chemotherapy, while effective in certain contexts, is associated with a broader range of systemic side effects due to its non-specific mechanism of action targeting rapidly dividing cells.[2]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from the FORT-1 trial, directly comparing this compound with the chemotherapy arm (which included docetaxel, paclitaxel, or vinflunine).[1][3]
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the FORT-1 Trial
| Adverse Event Category | This compound (n=86) | Chemotherapy (n=82) |
| Any Grade TEAEs | Not specified | Not specified |
| Grade 3 TEAEs | 43.0% | 39.0% |
| Grade 4 TEAEs | 4.7% | 18.3% |
| Serious TEAEs | Not specified | Not specified |
| TEAEs leading to dose reduction | Not specified | Not specified |
| TEAEs leading to discontinuation | Not specified | Not specified |
Data sourced from the FORT-1 clinical trial.[1][3]
Table 2: Most Common Any-Grade Treatment-Emergent Adverse Events (Incidence >20%)
| Adverse Event | This compound (n=86) | Chemotherapy (n=82) |
| Hyperphosphatemia | 61% | 0% |
| Diarrhea | 52% | Not specified |
| Decreased appetite | 38% | Not specified |
| Fatigue | Not specified | Not specified |
Data for this compound from a phase 1 study.[4] Chemotherapy data for specific AEs from FORT-1 was not fully detailed in the provided search results.
Table 3: Most Common Grade 3-4 Treatment-Emergent Adverse Events
| Adverse Event | This compound (n=126) | Chemotherapy (FORT-1, n=82) |
| Fatigue | 9% | Not specified |
| Asymptomatic increased lipase | 8% | Not specified |
This compound data from a phase 1 dose-escalation and dose-expansion study.[4] Specific Grade 3-4 AEs for the chemotherapy arm in FORT-1 were not detailed in the provided search results beyond the overall percentages.
Standard-of-Care Chemotherapy in Cholangiocarcinoma
For advanced cholangiocarcinoma, a standard first-line chemotherapy regimen is gemcitabine in combination with cisplatin.[5] The adverse event profile of this combination includes:
-
Common: Nausea, vomiting, myelosuppression (anemia, neutropenia, thrombocytopenia), fatigue, and nephrotoxicity.[2]
-
Less Common but Severe: Hemolytic uremic syndrome (rarely associated with gemcitabine) and ototoxicity/neurotoxicity with cisplatin.[2][5]
A direct, head-to-head comparison of this compound with this specific regimen in a large-scale trial for cholangiocarcinoma is not available in the provided search results.
Experimental Protocols
Assessment of Adverse Events
In the key clinical trials, including the FORT-1 study, the assessment and grading of adverse events followed a standardized methodology to ensure consistency and comparability of data.
Methodology for Adverse Event Reporting:
-
Data Collection: Adverse events were systematically collected at each study visit through patient interviews, physical examinations, and laboratory assessments.[6]
-
Grading: The severity of adverse events was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 .[3][7] The CTCAE provides a standardized scale for grading the severity of adverse events from Grade 1 (mild) to Grade 5 (death related to AE).[8][9]
-
Attribution: Investigators assessed the causal relationship between the study drug (rogatinib or chemotherapy) and the occurrence of each adverse event.[10]
-
Reporting: All treatment-emergent adverse events (TEAEs), defined as any adverse event that occurred or worsened on or after the first dose of the study drug, were recorded and reported.[3] Serious adverse events were reported to regulatory authorities and ethics committees according to established guidelines.[11]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context of this compound's safety profile and the process of clinical trial safety monitoring, the following diagrams are provided.
Caption: Simplified FGFR signaling pathway inhibited by this compound.
Caption: Workflow for adverse event assessment in a clinical trial.
References
- 1. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 3. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/3 mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 6. ADVERSE EVENT REPORTING: One site’s use of EMR functionality to establish Best Practice - NRG Oncology [nrgoncology.org]
- 7. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 8. evs.nci.nih.gov [evs.nci.nih.gov]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 11. utrgv.edu [utrgv.edu]
Rogaratinib's Kinase Selectivity: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of Rogaratinib's inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) versus other kinases, supported by experimental data and detailed protocols.
This compound (BAY 1163877) is a potent, orally available, and selective pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Deregulated FGFR signaling is a known driver in various cancers, making it a promising therapeutic target.[4][5] this compound has demonstrated broad antitumor activity in preclinical cancer models where FGFR is overexpressed and is currently under investigation in multiple clinical trials.[4][6][7][8][9]
Comparative Kinase Inhibition Profile
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, demonstrating a clear preference for the FGFR family.
| Kinase Target | IC50 (nM) | Kd (nM) |
| FGFR1 | 1.8 - 11.2 | 1.6 |
| FGFR2 | <1 | 5.0 |
| FGFR3 | 9.2 - 18.5 | 7.8 |
| FGFR4 | 1.2 - 201 | 7.6 |
| VEGFR3 (FLT4) | 127 - 130 | Not Reported |
| CSF1R | 166 | Not Reported |
| Tie2 | 1,300 | Not Reported |
Data compiled from multiple sources.[3][4][10]
The data clearly indicates that this compound is significantly more potent against all four FGFR isoforms compared to other tested receptor tyrosine kinases such as VEGFR3, CSF1R, and Tie2.[4]
Further comprehensive profiling using KINOMEscan™ technology, which assesses binding to 468 kinases, confirmed this compound's high selectivity. At a concentration of 100 nM, significant competition binding (>65%) was observed for only four non-mutant kinases besides the FGFR family. Even at a higher concentration of 1 µM, only 18 additional kinases showed significant binding.[1][4]
Experimental Protocols
The determination of this compound's kinase inhibition profile involves standardized biochemical assays.
Radiometric Kinase Activity Assays
This method is employed to measure the enzymatic activity of the target kinase in the presence of the inhibitor.
Objective: To determine the IC50 values of this compound against FGFR1, FGFR2, FGFR3, FGFR4, and other selected kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [γ-33P]ATP) in a suitable buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the mixture onto a filter membrane that binds the substrate.
-
Washing: The filter membranes are washed to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cancer | Study 20252 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 7. Phase 2 Study of this compound (BAY 1163877) in the Treatment of Patients with Sarcoma Harboring Alterations in Fibroblast Growth Factor Receptor (FGFR) 1-4 and SDH-deficient Gastrointestinal Stromal Tumor (GIST) | Dana-Farber Cancer Institute [dana-farber.org]
- 8. Facebook [cancer.gov]
- 9. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Rogaratinib's Objective Response Rate: A Comparative Analysis with Other Targeted FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of rogaratinib, a pan-FGFR inhibitor, with other targeted therapies directed at the fibroblast growth factor receptor (FGFR) pathway. The focus is on the objective response rate (ORR) and the supporting experimental data from key clinical trials.
Data Presentation: Objective Response Rates
The following tables summarize the objective response rates of this compound and other prominent FGFR inhibitors in clinical trials for urothelial carcinoma and cholangiocarcinoma, two cancer types where FGFR alterations are common oncogenic drivers.
Table 1: Objective Response Rate of FGFR Inhibitors in Urothelial Carcinoma
| Drug (Trial Identifier) | Patient Population | FGFR Alteration | Line of Therapy | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| This compound (FORT-1, NCT03410693)[1][2][3][4][5] | Locally advanced or metastatic urothelial carcinoma | FGFR1/3 mRNA overexpression | ≥1 prior platinum-containing regimen | 20.7% | Not Reported | Not Reported |
| FGFR3 DNA alterations (exploratory analysis) | 52.4% | Not Reported | Not Reported | |||
| Erdafitinib (BLC2001, NCT02365597)[6][7][8] | Locally advanced or metastatic urothelial carcinoma | Susceptible FGFR3 mutations or FGFR2/3 fusions | Progressed during or after ≥1 line of platinum-based chemotherapy | 40% | 3% | 37% |
| Erdafitinib (THOR, NCT03390504)[9][10] | Metastatic urothelial carcinoma with FGFR2/3 alterations | Progressed on one or two prior lines of treatment, including anti–PD-L1 therapy | 45.6% | 6.6% | 39% |
Table 2: Objective Response Rate of FGFR Inhibitors in Cholangiocarcinoma
| Drug (Trial Identifier) | Patient Population | FGFR Alteration | Line of Therapy | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Pemigatinib (FIGHT-202, NCT02924376)[11][12][13][14] | Previously treated, locally advanced/metastatic cholangiocarcinoma | FGFR2 fusions or rearrangements | ≥1 prior therapy | 37% | 2.8% (3 patients) | 34.2% (37 patients) |
| Infigratinib (NCT02150967)[15][16][17][18][19] | Previously treated, advanced cholangiocarcinoma | FGFR2 fusions or rearrangements | Second-line or later | 23.1% | 0.9% (1 patient) | 22.2% |
| Futibatinib (FOENIX-CCA2, NCT02052778)[20][21][22][23][24] | Unresectable or metastatic intrahepatic cholangiocarcinoma | FGFR2 fusions or rearrangements | ≥1 prior line of systemic therapy (excluding FGFR inhibitors) | 42% | 1 patient | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are the protocols for the key trials cited.
This compound: FORT-1 (NCT03410693)
-
Study Design: A Phase II/III, randomized, open-label trial comparing this compound to standard chemotherapy.[2][3][4][5]
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had received at least one prior platinum-containing chemotherapy regimen.[2][3][4][5]
-
Biomarker Selection: Patients were selected based on FGFR1 or FGFR3 mRNA overexpression, as determined by in situ hybridization of archival tumor tissue.[4]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival.[3]
-
Secondary Endpoints: Objective Response Rate (ORR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and safety.[1]
-
Response Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[4]
Erdafitinib: BLC2001 (NCT02365597)
-
Study Design: A Phase II, open-label, single-arm trial.[6][8]
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had progressed during or following at least one line of prior platinum-containing chemotherapy or were cisplatin-ineligible.[6][7]
-
Biomarker Selection: Patients were required to have susceptible FGFR3 mutations or FGFR2/3 fusions, identified by the therascreen® FGFR RGQ RT-PCR kit.[25][26]
-
Treatment Regimen: Erdafitinib was administered orally at a starting dose of 8 mg once daily, with a provision for uptitration to 9 mg daily based on serum phosphate levels.[8]
-
Primary Endpoint: Objective Response Rate.[8]
-
Response Assessment: Tumor response was evaluated by investigators according to RECIST 1.1.[26]
Pemigatinib: FIGHT-202 (NCT02924376)
-
Study Design: A Phase II, open-label, single-arm, multicenter study.[11][12][13][14]
-
Patient Population: Patients with previously treated, locally advanced or metastatic cholangiocarcinoma who had documented disease progression after at least one line of prior systemic therapy.
-
Biomarker Selection: Patients were enrolled into cohorts based on their FGF/FGFR status, with the primary efficacy analysis focused on the cohort with FGFR2 fusions or rearrangements.[11]
-
Treatment Regimen: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 days, followed by a 7-day off period, in 21-day cycles.[13]
-
Primary Endpoint: Objective Response Rate in the FGFR2 fusion/rearrangement cohort.[14]
-
Response Assessment: Tumor response was evaluated by an independent central review according to RECIST 1.1. The criteria for response were defined as follows:
-
Complete Response (CR): Disappearance of all target and non-target lesions and normalization of tumor markers. Pathological lymph nodes must have a short axis of <10 mm.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, with no new lesions or progression of non-target lesions.
-
Progressive Disease (PD): Progression of a target or non-target lesion, or the appearance of a new lesion.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Mandatory Visualization
FGFR Signaling Pathway
The diagram below illustrates the simplified FGFR signaling pathway and the mechanism of action of FGFR inhibitors.
Caption: Simplified FGFR signaling pathway and inhibitor action.
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a Phase II/III clinical trial of a targeted therapy like this compound.
Caption: Generalized workflow for a targeted therapy clinical trial.
References
- 1. ajronline.org [ajronline.org]
- 2. ascopubs.org [ascopubs.org]
- 3. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. urotoday.com [urotoday.com]
- 6. Clinical Evidence and Selecting Patients for Treatment with Erdafitinib in Advanced Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ERDAFITINIB in locally advanced or metastatic urothelial carcinoma (mUC): Long-term outcomes in BLC2001. - ASCO [asco.org]
- 9. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 10. FGFR Inhibitors in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [theoncologynurse.com]
- 12. Efficacy and Safety of Pemigatinib in Subjects With Advanced/Metastatic or Surgically Unresectable Cholangiocarcinoma Who Failed Previous Therapy - (FIGHT-202) [clin.larvol.com]
- 13. FIGHT-202: Analyzing the Effects of Pemigatinib in Patients With Cholangiocarcinoma | GI Oncology Now [gioncologynow.com]
- 14. ascopubs.org [ascopubs.org]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. onclive.com [onclive.com]
- 17. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infigratinib in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase II study of infigratinib in previously treated advanced/metastatic cholangiocarcinoma with <em>FGFR</em> gene fusions/alterations. - ASCO [asco.org]
- 20. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Futibatinib in iCCA with FGFR2 Fusions/Rearrangements: The FOENIX-CCA2 Study | CCA News Online [ccanewsonline.com]
- 22. Plain language summary of the FOENIX-CCA2 study: futibatinib for people with advanced bile duct cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 24. DSpace [christie.openrepository.com]
- 25. Identifying fibroblast growth factor receptor genetic alterations using RNA‐based assays in patients with metastatic or locally advanced, surgically unresectable, urothelial carcinoma who may benefit from erdafitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
A Comparative Analysis of Rogaratinib and Pemigatinib for the Treatment of Cholangiocarcinoma
A detailed examination of two targeted therapies for fibroblast growth factor receptor (FGFR)-driven cholangiocarcinoma, this guide provides a comparative overview of Rogaratinib and Pemigatinib. While Pemigatinib has established clinical efficacy in this setting, this compound, a broader FGFR inhibitor, has been investigated in a range of solid tumors. This analysis synthesizes available preclinical and clinical data to offer insights for researchers, scientists, and drug development professionals.
Introduction
Cholangiocarcinoma (CCA), a malignancy of the bile ducts, has a poor prognosis and limited treatment options in its advanced stages. A significant subset of intrahepatic cholangiocarcinomas (iCCA) is characterized by alterations in the fibroblast growth factor receptor (FGFR) signaling pathway, most commonly FGFR2 fusions or rearrangements. This has paved the way for the development of targeted therapies known as FGFR inhibitors.
This guide provides a comparative study of two such inhibitors: this compound (BAY 1163877), a potent and selective pan-FGFR inhibitor, and Pemigatinib (Pemazyre®), a selective inhibitor of FGFR1, 2, and 3. While Pemigatinib has received accelerated approval from the U.S. Food and Drug Administration (FDA) for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, clinical data for this compound in this specific indication is still emerging.
Mechanism of Action
Both this compound and Pemigatinib are small-molecule kinase inhibitors that target the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and downstream signaling. However, they differ in their selectivity.
This compound is a pan-FGFR inhibitor, potently and selectively targeting FGFR1, 2, 3, and 4.[1] Its anti-tumor activity is mediated by inhibiting FGFR-driven proliferation and survival signals within cancer cells and potentially by affecting paracrine FGF signaling in the tumor microenvironment.[1] Preclinical studies have demonstrated its efficacy in various cancer models with FGFR overexpression.[1]
Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[2] In cholangiocarcinoma, its therapeutic effect is primarily driven by the inhibition of constitutively active FGFR2 fusion proteins, which are oncogenic drivers in a subset of patients.[2]
Clinical Efficacy in Cholangiocarcinoma
A direct head-to-head clinical trial comparing this compound and Pemigatinib in cholangiocarcinoma has not been conducted. Therefore, this comparison is based on data from separate clinical trials.
Pemigatinib has demonstrated significant clinical activity in patients with previously treated, locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements in the Phase 2 FIGHT-202 study.[2]
This compound has been evaluated in a Phase 1 dose-escalation and dose-expansion study (NCT01976741) in patients with various advanced solid tumors selected based on FGFR mRNA expression.[3][4] While this study included a cohort for "other solid tumour types," specific efficacy data for a cholangiocarcinoma sub-group has not been separately published in detail.[4] The National Cancer Institute (NCI) Cancer Therapy Evaluation Program (CTEP) has outlined plans to evaluate this compound in cholangiocarcinoma with FGFR2-fusion protein complexes, indicating its potential in this disease.[3]
| Efficacy Endpoint | Pemigatinib (FIGHT-202: FGFR2 fusion/rearrangement cohort) | This compound (Cholangiocarcinoma) |
| Objective Response Rate (ORR) | 35.5%[2] | Data Not Available |
| Complete Response (CR) | 2.8%[2] | Data Not Available |
| Partial Response (PR) | 32.7% | Data Not Available |
| Disease Control Rate (DCR) | 82% | Data Not Available |
| Median Duration of Response (DoR) | 7.5 months | Data Not Available |
| Median Progression-Free Survival (PFS) | 6.9 months | Data Not Available |
| Median Overall Survival (OS) | 21.1 months | Data Not Available |
| Table 1: Comparative Efficacy Data in Cholangiocarcinoma. |
Safety and Tolerability
The safety profiles of both drugs are generally manageable, with class-specific adverse events related to FGFR inhibition.
Pemigatinib's most common adverse events reported in the FIGHT-202 trial included hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, constipation, stomatitis, and dry eye.[2] Ocular toxicity is also a known risk.
This compound's safety profile was evaluated in the Phase 1 study across various solid tumors. The most common adverse events were hyperphosphatemia, diarrhea, and decreased appetite. Grade 3-4 adverse events included fatigue and asymptomatic increased lipase.[4]
| Adverse Event (Any Grade) | Pemigatinib (FIGHT-202) | This compound (Phase 1, All Tumors) |
| Hyperphosphatemia | 60% | 61%[4] |
| Alopecia | 49% | - |
| Diarrhea | 47% | 52%[4] |
| Nail Toxicity | 40% | - |
| Fatigue | 40% | 61%[4] |
| Dysgeusia | 40% | - |
| Nausea | 37% | - |
| Constipation | 34% | - |
| Stomatitis | 30% | - |
| Dry Eye | 28% | - |
| Decreased Appetite | - | 38%[4] |
| Table 2: Common Adverse Events. |
Experimental Protocols
Pemigatinib: FIGHT-202 Study
The FIGHT-202 trial was a multicenter, open-label, single-arm, phase 2 study.
-
Patient Population: Patients with previously treated, locally advanced or metastatic cholangiocarcinoma with a documented FGFR2 fusion or rearrangement.
-
Dosing Regimen: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee.
-
Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
This compound: Phase 1 Study (NCT01976741)
This was a phase 1 dose-escalation and dose-expansion study.
-
Patient Population: Adults with advanced, refractory solid tumors. The dose-expansion phase included cohorts for urothelial carcinoma, head and neck squamous-cell cancer, non-small-cell lung cancer, and other solid tumor types, with patient selection based on FGFR mRNA expression.[4]
-
Dosing Regimen: Dose escalation from 50 mg to 800 mg twice daily in continuous 21-day cycles. The recommended phase 2 dose was established at 800 mg twice daily.[4]
-
Primary Endpoints: Safety, tolerability, maximum tolerated dose, and recommended phase 2 dose.
-
Secondary Endpoints: Pharmacokinetics and preliminary clinical activity.
Discussion and Future Directions
Pemigatinib has established a clear role in the treatment of previously treated, FGFR2 fusion-positive cholangiocarcinoma, demonstrating clinically meaningful response rates and survival benefits. Its targeted approach against FGFR1-3 appears well-suited for this molecularly defined patient population.
This compound, as a pan-FGFR inhibitor, has a broader spectrum of activity. While preclinical data are promising across various FGFR-driven cancers, its clinical efficacy specifically in cholangiocarcinoma remains to be definitively established through dedicated clinical trials. The selection of patients based on FGFR mRNA overexpression, as explored in its Phase 1 trial, represents an alternative biomarker strategy that could potentially identify a wider patient population who might benefit from FGFR inhibition, beyond those with genetic fusions or rearrangements.
Future research should focus on a head-to-head comparison of these and other FGFR inhibitors in cholangiocarcinoma to determine the optimal treatment strategy. Furthermore, investigating mechanisms of resistance to these targeted therapies is crucial for the development of subsequent lines of treatment and combination strategies.
References
- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 4. This compound in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rogaratinib: A Comparative Analysis of Its Therapeutic Window Against Other Pan-FGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rogaratinib's therapeutic window with other selective pan-FGFR inhibitors, supported by preclinical and clinical data. The information is presented to facilitate an informed assessment of this compound's potential in the landscape of targeted cancer therapy.
This compound (BAY 1163877) is an orally available, potent, and selective pan-inhibitor of fibroblast growth factor receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[1][2][3] Deregulation of the FGF/FGFR signaling pathway is a known driver in various malignancies, making it a compelling target for therapeutic intervention.[3][4] This guide assesses the therapeutic window of this compound in comparison to other notable pan-FGFR inhibitors: Infigratinib, Pemigatinib, and Erdafitinib, focusing on their efficacy and safety profiles.
Comparative Efficacy: In Vitro Potency and Cellular Activity
The in vitro potency of an inhibitor is a key determinant of its potential therapeutic efficacy. This compound demonstrates potent inhibition of the FGFR kinase family.[2] A comparison of the half-maximal inhibitory concentrations (IC50) for this compound and its comparators is presented in Table 1.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | 11.2[5] | <1[5] | 18.5[5] | 201[5] |
| Infigratinib | 0.9[5] | 1.4[5] | 1[5] | 60[5] |
| Pemigatinib | 0.4[6] | 0.5[6] | 1.2[6] | 30[6] |
| Erdafitinib | 1.2[7] | 2.5[7] | 3.0[7] | 5.7[7] |
| Table 1: Comparative in vitro kinase inhibitory activity (IC50) of this compound and other pan-FGFR inhibitors. |
The anti-proliferative activity of these inhibitors in cancer cell lines, measured by the half-maximal growth inhibition (GI50), provides further insight into their therapeutic potential. This compound has shown significant anti-proliferative effects in FGFR-dependent cancer cell lines. For instance, in FGFR1-amplified lung cancer cell lines H1581 and DMS114, this compound demonstrated GI50 values ranging from 36 to 244 nM.[5] Comparative GI50 data for the other inhibitors are presented in Table 2.
| Compound | Cell Line | FGFR Status | GI50 (nM) |
| This compound | H1581 (Lung) | FGFR1 amplified | 36 - 244[5] |
| Infigratinib | AN3-CA (Endometrial) | FGFR2 mutant | 39[5] |
| Pemigatinib | KG1 (Myeloid Leukemia) | FGFR1 translocated | 1[3] |
| RT-112 (Bladder) | FGFR3 translocated | - | |
| Erdafitinib | AN3-CA (Endometrial) | FGFR2 mutant | 48[7] |
| Table 2: Comparative in vitro anti-proliferative activity (GI50) of this compound and other pan-FGFR inhibitors in selected cancer cell lines. |
Understanding the Mechanism: The FGF/FGFR Signaling Pathway
The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[4] Aberrant activation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, can lead to tumorigenesis.[8] Pan-FGFR inhibitors like this compound act by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking the downstream signaling cascade.
References
- 1. Infigratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker - Oncology Practice Management [oncpracticemanagement.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Rogaratinib
For researchers, scientists, and drug development professionals, the proper disposal of investigational drugs like Rogaratinib is a critical component of laboratory safety and regulatory compliance. As a potent and selective pan-FGFR (fibroblast growth factor receptor) inhibitor, all waste containing this compound, including unused product, partially used vials, and contaminated materials, must be managed as hazardous pharmaceutical waste.[1][2] Adherence to federal, state, and local regulations, alongside institutional and sponsor-specific guidelines, is mandatory to ensure the safety of personnel and the environment.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements. While a specific SDS for this compound was not found in the provided search results, general best practices for handling potent compounds should be followed. This includes the use of gloves, lab coats, and eye protection. All handling of powdered or volatile forms of this compound should be conducted within a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste should follow a structured and documented process:
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated from non-hazardous waste streams at the point of generation. This includes:
-
Waste Containerization: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[2][5] The containers should be appropriate for hazardous chemical waste and comply with Department of Transportation (DOT) regulations for transport.[3]
-
Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The name of the chemical (this compound).
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The physical state of the waste (solid, liquid).
-
Any associated hazards (e.g., toxic).
-
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.[4] The storage duration should not exceed institutional and regulatory limits (e.g., 90 days).[6]
-
Documentation and Accountability: Meticulous records of all this compound use and disposal must be maintained.[4][6] This includes drug accountability records (DARs) that track the product from receipt to final disposition.[1][6] A certificate of destruction should be obtained from the licensed waste management vendor.[5]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3] The waste will be transported by a licensed hazardous waste management vendor for final disposal, which is typically high-temperature incineration.[3][5]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, general guidelines for hazardous waste apply. The following table summarizes key quantitative aspects of investigational drug disposal:
| Parameter | Guideline | Source |
| Storage Time Limit | Typically not to exceed 90 days in a central accumulation area. | [6] |
| Container Size | Varies, but common sizes include 5-gallon screw-top containers for sharps and vials. | [5] |
| Incineration Temperature | High-temperature incineration is the standard for pharmaceutical waste. | [3][5] |
| Record Retention | Destruction records should be kept for a minimum of three years. | [3] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified. The disposal process is a regulated procedure rather than an experimental one. The key procedural steps are outlined above.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
It is crucial to remember that these are general guidelines, and specific procedures may vary based on institutional policies and the requirements of the study sponsor. Always consult with your institution's EHS department for guidance on the proper disposal of any investigational drug.
References
- 1. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 2. onclive.com [onclive.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. ashp.org [ashp.org]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. research.luriechildrens.org [research.luriechildrens.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
